N'-Boc-N-(Gly-Oleoyl)-Lys
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H57N3O6 |
|---|---|
Molecular Weight |
567.8 g/mol |
IUPAC Name |
(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)/b13-12+/t26-/m0/s1 |
InChI Key |
KGOQBRYHELEEDT-JYSHFMIGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of N'-Boc-N-(Gly-Oleoyl)-Lys in Cellular Machinery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Boc-N-(Gly-Oleoyl)-Lys is a specialized chemical entity designed for application in the field of targeted protein degradation. It functions as a linker molecule within a sophisticated class of drugs known as Proteolysis Targeting Chimeras (PROTACs). While not possessing an independent mechanism of action, its unique structural features, particularly the oleoyl (B10858665) lipid chain, are poised to significantly influence the efficacy and cellular disposition of the PROTACs it helps create. This technical guide delves into the theoretical mechanism of action of PROTACs incorporating this compound, exploring its potential cellular targets, the signaling pathways it could modulate, and the experimental approaches required for its characterization.
The PROTAC Concept: A Primer
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the target protein of interest (POI).
-
An E3 ubiquitin ligase-recruiting ligand that engages a component of the UPS.
-
A chemical linker that connects the warhead and the E3 ligase ligand.
The linker, such as this compound, plays a critical role in orchestrating the formation of a ternary complex between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
This compound: A Lipid-Based Linker
The defining characteristic of this compound is its long oleoyl fatty acid chain. This lipidic nature suggests several potential advantages and influences on the behavior of a PROTAC molecule within a cellular environment.
Putative Mechanism of Action in Cells
The mechanism of action of a PROTAC utilizing the this compound linker would follow the general principles of PROTAC-mediated protein degradation. The key distinction lies in how the lipidated linker influences the overall process.
1. Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker are critical determinants of the geometry and stability of this complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.
2. Cellular Uptake and Distribution: The lipophilic character of the oleoyl chain may enhance the cell permeability of the PROTAC molecule, potentially leading to improved intracellular concentrations. Furthermore, it could influence the subcellular localization of the PROTAC, possibly targeting it to lipid-rich environments such as cellular membranes or lipid droplets. This could be advantageous for degrading membrane-associated or lipid-interacting proteins.
The general workflow for PROTAC-mediated degradation is visualized below:
Potential Signaling Pathways Modulated
The specific signaling pathways affected by a PROTAC incorporating this compound would be entirely dependent on the target protein being degraded. For instance:
-
Targeting a Kinase: Degradation of a key kinase in a signaling cascade (e.g., MAPK, PI3K/AKT) would lead to the downregulation of that entire pathway.
-
Targeting a Transcription Factor: Removal of a critical transcription factor would alter the expression of its target genes, impacting cellular processes like proliferation, differentiation, or apoptosis.
-
Targeting a Scaffolding Protein: Degradation of a scaffolding protein could disrupt the formation of signaling complexes, leading to a broader dysregulation of cellular communication.
A hypothetical signaling pathway modulation is depicted below:
Experimental Protocols for Characterization
To elucidate the precise mechanism of action of a PROTAC containing the this compound linker, a series of rigorous experiments would be necessary.
Synthesis and Purification of the PROTAC
Methodology: The synthesis would involve a multi-step process, beginning with the conjugation of the "warhead" ligand to one end of the this compound linker, followed by deprotection of the Boc group and subsequent attachment of the E3 ligase-recruiting ligand. Each step would require careful optimization of reaction conditions (solvents, coupling agents, temperature, and reaction time). Purification would be achieved through techniques such as flash column chromatography and reverse-phase high-performance liquid chromatography (HPLC). Characterization of the final product would be performed using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
In Vitro Protein Degradation Assays
Methodology: To confirm the ability of the PROTAC to induce the degradation of the target protein, Western blotting or enzyme-linked immunosorbent assay (ELISA) would be employed.
-
Cell Culture: A relevant cell line expressing the target protein would be cultured under standard conditions.
-
Treatment: Cells would be treated with varying concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Lysis and Protein Quantification: After treatment, cells would be lysed, and the total protein concentration of the lysates would be determined using a BCA or Bradford assay.
-
Western Blotting: Equal amounts of protein from each sample would be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: The intensity of the protein bands would be quantified using densitometry, and the level of the target protein would be normalized to the loading control. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) would be calculated.
An illustrative workflow for this experiment is provided below:
Cellular Uptake and Localization Studies
Methodology: To investigate the influence of the lipid linker on cellular penetration and distribution, a fluorescently labeled version of the PROTAC could be synthesized.
-
Fluorescent Labeling: A fluorophore (e.g., fluorescein, rhodamine) would be conjugated to the PROTAC molecule.
-
Confocal Microscopy: Cells would be treated with the fluorescently labeled PROTAC and imaged using a confocal microscope at various time points. This would provide qualitative information on the subcellular localization of the PROTAC.
-
Flow Cytometry: To quantify cellular uptake, cells would be treated with the fluorescent PROTAC, and the fluorescence intensity of individual cells would be measured using a flow cytometer.
Quantitative Data Summary
As this compound is a linker, no intrinsic quantitative data on its cellular activity is available. The relevant quantitative data would be generated from experiments with a fully assembled PROTAC containing this linker. The table below illustrates the types of data that would be collected.
| Parameter | Description | Example Value |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 10 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >95% |
| t1/2 of Degradation | The time required to achieve 50% of the maximal protein degradation. | 4 hours |
| Cellular Permeability (Papp) | A measure of the rate at which a compound crosses a cell monolayer. | 10 x 10^-6 cm/s |
| Binding Affinity (Kd) to POI | The dissociation constant for the binding of the PROTAC to the target protein. | 50 nM |
| Binding Affinity (Kd) to E3 Ligase | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 100 nM |
Conclusion
This compound represents an intriguing building block for the construction of novel PROTACs. Its lipidated structure holds the promise of enhancing cellular permeability and directing the resulting PROTACs to specific subcellular compartments. While its mechanism of action is intrinsically linked to the specific warhead and E3 ligase ligand it connects, the principles and experimental strategies outlined in this guide provide a robust framework for the design and characterization of future protein degraders based on this unique linker. The successful application of such molecules will depend on rigorous experimental validation to unlock their full therapeutic potential.
literature review on N'-Boc-N-(Gly-Oleoyl)-Lys
An In-depth Technical Guide on N'-Boc-N-(Gly-Oleoyl)-Lys: Synthesis, Characterization, and Potential Applications
Abstract
This compound is a lipoamino acid derivative that combines the structural features of the amino acid lysine (B10760008), the simple amino acid glycine (B1666218), and the monounsaturated fatty acid, oleic acid. The presence of a tert-Butyloxycarbonyl (Boc) protecting group on the α-amino group suggests its role as a synthetic intermediate in the development of more complex lipopeptides or as a molecule designed for specific biological evaluations. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Furthermore, it explores its potential biological activities and applications by drawing parallels with structurally related lipoamino acids and peptides. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Lipoamino acids and lipopeptides are an important class of molecules that have garnered significant interest in biomedical research and drug development. The conjugation of fatty acids to amino acids or peptides can profoundly alter their physicochemical properties, leading to enhanced membrane permeability, improved stability, and novel biological activities. The oleoyl (B10858665) moiety, derived from the abundant oleic acid, is of particular interest due to its ability to influence membrane fluidity and participate in biological signaling pathways.
This compound is a specifically designed molecule where an oleoyl-glycine conjugate is attached to the side-chain (N') amino group of a lysine residue, with the primary α-amino group protected by a Boc group. This structure suggests several potential applications, from serving as a building block in solid-phase peptide synthesis to acting as a standalone bioactive molecule.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process involving the protection of the α-amino group of lysine, followed by the sequential coupling of glycine and oleic acid to the side-chain amino group.
Experimental Protocol: Synthesis
Materials:
-
Nα-Boc-L-lysine
-
N-Fmoc-glycine
-
Oleoyl chloride
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of N-Fmoc-glycine: Dissolve N-Fmoc-glycine (1.1 eq) and NHS (1.1 eq) in dry DMF. Cool the solution to 0°C and add DCC (1.1 eq). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours. Filter the precipitated dicyclohexylurea (DCU) and wash with DMF. The filtrate containing the activated N-Fmoc-glycine-NHS ester is used in the next step.
-
Coupling of N-Fmoc-glycine to Nα-Boc-L-lysine: Dissolve Nα-Boc-L-lysine (1.0 eq) in a mixture of DMF and water, and add TEA (2.5 eq) to adjust the pH to 8-9. Add the activated N-Fmoc-glycine-NHS ester solution dropwise to the lysine solution at 0°C. Stir the reaction overnight at room temperature.
-
Work-up and Purification: Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Nα-Boc-N'-(Fmoc-Gly)-L-lysine.
-
Fmoc-Deprotection: Dissolve the purified product in a 20% solution of piperidine in DMF. Stir at room temperature for 1 hour. Concentrate the solution under vacuum to remove piperidine and DMF. Co-evaporate with toluene (B28343) to remove residual piperidine. The resulting product is Nα-Boc-N'-(Gly)-L-lysine.
-
Oleoyl Acylation: Dissolve Nα-Boc-N'-(Gly)-L-lysine (1.0 eq) and TEA (1.5 eq) in dry DCM. Cool the solution to 0°C and add oleoyl chloride (1.2 eq) dropwise. Stir the reaction at 0°C for 30 minutes and then at room temperature for 3 hours.
-
Final Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by silica gel column chromatography using a gradient of methanol (B129727) in chloroform.
Experimental Protocol: Purification and Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compound is assessed by reverse-phase HPLC using a C18 column. A typical gradient would be from 30% to 100% acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) over 30 minutes.
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by electrospray ionization mass spectrometry (ESI-MS). The expected mass would be calculated based on the chemical formula C32H59N3O6.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the compound is elucidated using 1H and 13C NMR spectroscopy. Key signals would include those from the Boc group, the oleoyl chain's double bond, the glycine residue, and the lysine backbone.
Potential Biological Activities and Applications
While specific biological data for this compound is not widely available, the activities of structurally similar compounds provide insights into its potential applications.
Quantitative Data from Related Compounds
The following table summarizes the biological activities of other oleoyl-conjugated amino acids and peptides to provide a comparative context.
| Compound Name | Biological Activity | IC50 / EC50 | Reference Compound | Cell Line / Enzyme |
| Oleoyl-L-carnitine | Inhibition of carnitine palmitoyltransferase 1 (CPT1) | 2.5 µM | Etomoxir | Isolated rat liver mitochondria |
| N-Oleoyl dopamine | Endocannabinoid-like activity | EC50 = 30 nM | Anandamide | hCB1 receptor expressing CHO cells |
| N-Oleoyl-ethanolamine (OEA) | Activation of PPARα | EC50 = 0.12 µM | WY-14643 | HEK293 cells |
| N-Oleoyl-serine | GPR119 Agonist | EC50 = 5.4 µM | - | HIT-T15 cells |
This table presents illustrative data from related compounds to indicate the potential range and types of biological activities. The data is not for this compound itself.
Potential Applications
-
Drug Delivery: The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems. It could self-assemble into micelles or liposomes for the encapsulation of hydrophobic drugs, potentially improving their solubility and bioavailability.
-
Enzyme Inhibition: Many N-acylated amino acids are known to be enzyme inhibitors. Given its structure, this compound could potentially inhibit enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH) or various lipases.
-
Permeation Enhancer: The oleoyl group may facilitate the transport of molecules across biological membranes, suggesting a role as a permeation enhancer in transdermal or oral drug delivery formulations.
-
Intermediate for Peptide Synthesis: As a Boc-protected amino acid derivative, it can be used as a building block in solid-phase peptide synthesis to introduce a lipo-glycine moiety at specific positions in a peptide sequence.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Mechanism: Micelle Formation for Drug Delivery
The Advent of Lipidated Peptides: A Technical Guide to Their Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of lipid moieties to peptides, a strategy known as lipidation, has emerged as a cornerstone of modern peptide drug development. This powerful technique dramatically enhances the therapeutic potential of peptides by overcoming their inherent pharmacokinetic limitations, such as short plasma half-life and rapid renal clearance. By promoting binding to serum albumin and facilitating self-assembly into depot formulations, lipidation has transformed short-lived peptides into long-acting and even once-weekly therapeutics. This guide provides an in-depth exploration of the discovery and history of lipidated peptides, presents key quantitative data on their improved properties, details the experimental protocols for their synthesis and characterization, and visualizes the cellular signaling pathways they modulate.
A Historical Perspective: From Natural Modifications to Strategic Drug Design
The concept of peptide lipidation is rooted in the observation of natural post-translational modifications. The journey from these fundamental biological discoveries to the intentional design of lipidated peptide drugs is a story of scientific innovation spanning several decades.
Early Discoveries of Natural Lipidation
The first glimpses into the world of lipidated proteins came in the late 1970s and early 1980s. Key milestones include:
-
1979: The Discovery of Protein S-Palmitoylation. This was the first identification of a fatty acid covalently attached to a protein.[1] This reversible modification, where a palmitic acid is attached to a cysteine residue, was found to be crucial for protein trafficking and function.[2][3]
-
1982: The Discovery of Protein N-Myristoylation. Researchers identified a myristoyl group attached to the N-terminal glycine (B1666218) of the catalytic subunit of cyclic AMP-dependent protein kinase.[4][5] This modification, catalyzed by N-myristoyltransferase (NMT), plays a vital role in membrane targeting and signal transduction.[4][6]
These discoveries of naturally occurring lipidation laid the groundwork for understanding how lipid attachments could influence the behavior of peptides and proteins within a biological system.
The Strategic Application of Lipidation in Drug Development
The therapeutic potential of peptides was long recognized, but their clinical utility was hampered by their short half-life. The development of insulin (B600854) analogs was a major turning point, demonstrating that modifying peptide structure could significantly improve therapeutic properties.
The evolution of long-acting insulin analogs paved the way for the strategic use of lipidation:
-
Early Protraction Strategies: Initial efforts to prolong insulin's action involved formulations with protamine and zinc, leading to the development of Neutral Protamine Hagedorn (NPH) insulin in the 1940s.[1][7]
-
The Dawn of Insulin Analogs: The advent of recombinant DNA technology in the 1970s and 80s enabled the production of biosynthetic human insulin and, subsequently, the creation of insulin analogs with modified amino acid sequences.[8][9]
-
Lipidation as a Game-Changer: The Birth of Insulin Detemir. A major breakthrough came with the development of insulin detemir, approved in 2005.[7] In this analog, a C14 fatty acid (myristic acid) is acylated to the lysine (B10760008) at position B29.[10] This modification promotes self-association and reversible binding to serum albumin, significantly extending its duration of action.[10]
The success of insulin detemir was a clear demonstration that intentional lipidation could be a powerful strategy for creating long-acting peptide therapeutics. This spurred further research and development, leading to a new class of highly successful lipidated peptide drugs.
The Rise of Lipidated GLP-1 Receptor Agonists
The development of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes further solidified the importance of lipidation. Native GLP-1 has a very short half-life of only a few minutes. Lipidation has been instrumental in creating long-acting GLP-1 analogs:
-
Liraglutide (B1674861): This once-daily GLP-1 analog has a C16 fatty acid attached to Lys26 via a glutamic acid spacer. This modification enhances its binding to albumin, prolonging its half-life to about 13 hours.[11]
-
Semaglutide: A further evolution, semaglutide, is a once-weekly GLP-1 analog. It features a C18 fatty diacid attached to Lys26 via a hydrophilic spacer.[11] This modification, combined with an amino acid substitution that prevents enzymatic degradation, results in a remarkable half-life of approximately one week.[9]
The development of these lipidated GLP-1 receptor agonists represents a pinnacle of rational peptide drug design, transforming a transient signaling molecule into a highly effective, long-acting therapeutic.
Quantitative Impact of Lipidation on Peptide Therapeutics
The primary motivation for lipidating peptide drugs is to improve their pharmacokinetic and pharmacodynamic profiles. The following tables summarize the quantitative improvements observed in key lipidated therapeutics compared to their non-lipidated counterparts.
Pharmacokinetic Properties
| Peptide | Modification | Half-life | Reference(s) |
| Native GLP-1 | None | ~2 minutes | [11] |
| Liraglutide | C16 fatty acid acylation | ~13 hours | [12] |
| Semaglutide | C18 fatty diacid acylation | ~1 week (168 hours) | [12] |
| Human Insulin | None | 4-6 minutes | [10] |
| Insulin Detemir | C14 fatty acid acylation | 5-7 hours | [10] |
Pharmacodynamic Properties
| Peptide | Receptor Affinity (IC50/EC50) | Notes | Reference(s) |
| Native GLP-1 | EC50: 0.08 nM | In vitro potency | [13] |
| Liraglutide | - | Higher potency than native GLP-1 | [11] |
| Semaglutide | GLP-1R affinity: 0.38 ± 0.06 nM | 3-fold lower affinity than liraglutide, but higher albumin affinity | [2] |
| Human Insulin | - | Standard for comparison | |
| Insulin Detemir | - | Higher molar dose needed for comparable glycemic control to NPH insulin | [14] |
Experimental Protocols: Synthesis and Characterization of Lipidated Peptides
The synthesis of lipidated peptides is most commonly achieved through solid-phase peptide synthesis (SPPS). The following protocol provides a general overview of the steps involved in synthesizing a lipidated peptide, using the synthesis of liraglutide as a representative example.
Solid-Phase Synthesis of a Lipidated Peptide (Liraglutide)
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM, MeOH)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Purification system (RP-HPLC)
-
Characterization instruments (Mass Spectrometry, Analytical HPLC)
-
Fatty acid-linker conjugate (e.g., Palmitoyl-γ-Glu(OtBu)-OSu)
Protocol:
-
Resin Preparation: Swell the rink amide resin in DMF.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a suitable coupling agent and base.
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling agent (e.g., HBTU/HOBt or DIC/OxymaPure) and a base (e.g., DIPEA) in DMF. Monitor the reaction completion using a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Side Chain Lipidation (On-Resin):
-
For the lysine residue where the lipid is to be attached, use an orthogonal protecting group on the side chain (e.g., Mtt, Mmt, or Alloc).
-
After completing the peptide backbone synthesis, selectively deprotect the lysine side chain.
-
Couple the activated fatty acid-linker conjugate (e.g., Palmitoyl-γ-Glu(OtBu)-OSu) to the deprotected lysine side chain.
-
-
Final Deprotection and Cleavage:
-
Wash the resin thoroughly with DCM and MeOH and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to remove all side-chain protecting groups and cleave the peptide from the resin.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the lipidated peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions containing the pure product.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the lipidated peptide using analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Visualizing the Mechanisms of Action: Signaling Pathways and Developmental Workflows
Signaling Pathways
Lipidated peptides exert their therapeutic effects by modulating specific cellular signaling pathways. Here, we visualize the signaling pathways for two key classes of lipidated peptide drugs: GLP-1 receptor agonists and insulin.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Insulin Receptor Signaling Pathway.
Experimental and Developmental Workflows
The development of a lipidated peptide therapeutic follows a structured workflow from initial design to preclinical and clinical evaluation.
Caption: Lipidated Peptide Drug Development Workflow.
Conclusion
The journey of lipidated peptides from their conceptual origins in natural post-translational modifications to their current status as highly successful therapeutics is a testament to the power of rational drug design. By strategically harnessing the chemical properties of lipids, scientists have been able to dramatically improve the pharmacokinetic and pharmacodynamic profiles of peptide drugs, leading to significant advancements in the treatment of chronic diseases like diabetes. As our understanding of the interplay between lipid modifications and biological systems continues to grow, we can anticipate the development of even more sophisticated and effective lipidated peptide therapeutics in the future.
References
- 1. The Evolution of Insulin and How it Informs Therapy and Treatment Choices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Insulin analogue - Wikipedia [en.wikipedia.org]
- 8. 100 Years of Insulin | FDA [fda.gov]
- 9. The Evolution of Insulin Glargine and its Continuing Contribution to Diabetes Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Century-Long Journey of Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
In-Depth Technical Guide: N'-Boc-N-(Gly-Oleoyl)-Lysine (CAS Number 2353409-71-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Boc-N-(Gly-Oleoyl)-Lysine, with the CAS number 2353409-71-7, is a lipid-modified amino acid derivative. This molecule is primarily categorized as a lipidated peptide linker and finds significant application in the field of drug delivery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The incorporation of an oleoyl (B10858665) group, a long-chain fatty acid, is a key structural feature designed to enhance the pharmacokinetic properties of peptides and other therapeutic moieties. This technical guide provides a comprehensive overview of the available information on N'-Boc-N-(Gly-Oleoyl)-Lysine, focusing on its chemical properties and its role as a linker in advanced therapeutic modalities. Due to the limited availability of public research data on this specific compound, this guide also contextualizes its function within the broader scope of lipidated peptide linkers and PROTAC technology.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N'-Boc-N-(Gly-Oleoyl)-Lysine is presented in Table 1. This data has been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 2353409-71-7 | [1][2] |
| Molecular Formula | C₃₁H₅₇N₃O₆ | [1][2] |
| Molecular Weight | 567.80 g/mol | [2] |
| IUPAC Name | N6-(tert-butoxycarbonyl)-N2-(oleoylglycyl)lysine | |
| Synonyms | N'-Boc-N-(Gly-Oleoyl)-Lys | |
| Appearance | To be determined | |
| Purity | Typically >95% (Varies by supplier) | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Recommended storage at -20°C for long-term stability | [2] |
Role as a Lipid-Modified Peptide Linker
N'-Boc-N-(Gly-Oleoyl)-Lysine serves as a lipid-modified peptide linker. The conjugation of lipids, such as the oleoyl group present in this molecule, to peptides is a well-established strategy to improve their therapeutic potential.
Key advantages of lipid modification include:
-
Prolonged Half-Life: The lipid moiety can facilitate binding to serum albumin, reducing renal clearance and extending the circulation time of the conjugated peptide.
-
Enhanced Bioavailability: Lipidation can improve the absorption and distribution of peptide-based drugs.
-
Improved Cellular Uptake: The lipid tail can interact with cell membranes, potentially facilitating the entry of the conjugated molecule into cells.
The general workflow for utilizing such a linker in peptide modification is depicted in the following diagram.
References
In-depth Technical Guide: Physicochemical Properties of N'-Boc-N-(Gly-Oleoyl)-Lys
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for N'-Boc-N-(Gly-Oleoyl)-Lys, a key intermediate in the synthesis of lipidated peptides and drug delivery systems.
Core Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and stoichiometric calculations in synthetic protocols.
| Parameter | Value | Reference |
| Chemical Formula | C₃₁H₅₇N₃O₆ | [1][2][3] |
| Molecular Weight | 567.80 g/mol | [1][2] |
| Exact Mass | 567.4247 u | [3] |
| CAS Number | 2353409-71-7 | [1][2][3] |
Elemental Composition
A detailed breakdown of the elemental composition of this compound is provided for applications requiring elemental analysis.
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Molar Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 31 | 372.341 | 65.57 |
| Hydrogen | H | 1.008 | 57 | 57.456 | 10.12 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 7.40 |
| Oxygen | O | 15.999 | 6 | 95.994 | 16.91 |
| Total | 567.812 | 100.00 |
Note: The total molecular weight calculated from elemental composition may vary slightly from the reported molecular weight due to isotopic distribution.
Logical Representation of Molecular Information
The following diagram illustrates the relationship between the compound's identity and its fundamental physicochemical properties.
Caption: Relationship between this compound and its key identifiers.
References
N'-Boc-N-(Gly-Oleoyl)-Lys as a Lipidic Linker for Proteolysis Targeting Chimeras (PROTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase recruiter, is a critical determinant of its efficacy, pharmacokinetics, and pharmacodynamics. This technical guide provides an in-depth exploration of N'-Boc-N-(Gly-Oleoyl)-Lys, a novel lipidic linker, and its potential application in the design and synthesis of next-generation PROTACs. We will delve into its synthesis, physicochemical properties, and a hypothetical application in a PROTAC construct, complete with detailed experimental protocols and data presentation. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to Lipidic PROTAC Linkers
Traditionally, PROTAC linkers have been composed of polyethylene (B3416737) glycol (PEG) or alkyl chains.[1][2] While effective in many cases, these linkers can sometimes lead to suboptimal pharmacokinetic properties, such as poor cell permeability and metabolic instability. Lipidic linkers, which incorporate fatty acid moieties, offer a promising alternative to address these challenges. The inclusion of a lipid component can enhance cell membrane permeability, improve metabolic stability, and promote the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
This compound is a unique lipidic linker that combines the flexibility of a glycine (B1666218) spacer with the lipophilicity of oleic acid, all attached to a lysine (B10760008) backbone. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the PROTAC molecule. This guide will explore the potential of this linker in detail.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a PROTAC linker is essential for rational drug design. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₅₇N₃O₆ | [4] |
| Molecular Weight | 567.80 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
| Purity | >95% (typically) | N/A |
| Storage | -20°C for long-term storage | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving standard peptide coupling reactions. A plausible synthetic route is outlined below.
Diagram of Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of Nα-Boc-L-Lysine
-
Dissolve L-Lysine hydrochloride in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃) to the solution while stirring.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with a cold solution of 1M HCl to pH 3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-Lysine.
Step 2: Synthesis of Oleoyl-Glycine Methyl Ester
-
Dissolve glycine methyl ester hydrochloride in dichloromethane (B109758) (DCM) and add pyridine.
-
Cool the solution to 0°C.
-
Slowly add oleoyl chloride to the solution.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Oleoyl-Glycine methyl ester.
Step 3: Saponification of Oleoyl-Glycine Methyl Ester
-
Dissolve the Oleoyl-Glycine methyl ester in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (LiOH) and stir at room temperature for 2 hours.
-
Acidify the reaction mixture with 1M HCl to pH 3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Oleoyl-Glycine.
Step 4: Coupling of Nα-Boc-L-Lysine and Oleoyl-Glycine
-
Dissolve Nα-Boc-L-Lysine, Oleoyl-Glycine, and 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF).
-
Add N,N'-diisopropylethylamine (DIPEA) to the solution.
-
Cool the mixture to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain this compound.
Hypothetical Application: Design of a PROTAC Targeting Protein X
To illustrate the utility of this compound as a PROTAC linker, we present a hypothetical PROTAC, "Lipo-PROTAC-1," designed to target a hypothetical disease-causing protein, "Protein X."
Lipo-PROTAC-1 Design
-
Target Protein Ligand: A known small molecule inhibitor of Protein X.
-
E3 Ligase Ligand: Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase.
-
Linker: this compound.
Diagram of PROTAC Assembly
References
- 1. Linker Design and Optimization protocol v1 [protocols.io]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a PDEδ‐Targeting PROTACs that Impair Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CAS 2353409-71-7 | AxisPharm [axispharm.com]
The Gatekeeper of Amine Reactivity: An In-Depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the precise control of reactive functional groups is paramount. Among the arsenal (B13267) of chemical tools available, the tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone for the temporary masking of primary and secondary amines. Its widespread adoption is a testament to its reliability, ease of introduction, and selective removal under specific acidic conditions. This guide provides a comprehensive technical overview of the Boc protecting group, detailing its core chemistry, applications, and the experimental protocols essential for its successful implementation.
The Chemistry of the Boc Protecting Group
The Boc group is a carbamate-based protecting group that renders the highly nucleophilic and basic amino group unreactive towards many reagents and reaction conditions.[1][2][3][4] It is valued for its stability under basic, nucleophilic, and catalytic hydrogenation conditions, which allows for selective transformations at other parts of a molecule.[5][6][]
Protection of Amines
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O).[8][9][10] The reaction is typically performed in the presence of a base, although it can proceed without one.[11][12] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases a tert-butyl carbonate anion, which then decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide.[8]
Diagram: Boc Protection Mechanism
Caption: Mechanism of amine protection using Boc anhydride.
Deprotection of Boc-Protected Amines
The key to the utility of the Boc group is its lability under acidic conditions.[1][3][13] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for its removal.[14][15] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2]
Diagram: Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with nucleophilic amino acid side chains such as tryptophan, methionine, and cysteine.[16][17][18] To prevent these unwanted modifications, "scavengers" like triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) are often added to the deprotection cocktail to trap the tert-butyl cation.[16]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data from the literature.
Table 1: N-Boc Protection of Various Amines
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Aniline | (Boc)₂O, [C₆(mpy)₂][CoCl₄]²⁻ | Solvent-free, Room Temp., 10 min | 98 | [19] |
| 4-Nitroaniline | (Boc)₂O, [C₆(mpy)₂][CoCl₄]²⁻ | Solvent-free, Room Temp., 15 min | 95 | [19] |
| Benzylamine | (Boc)₂O | Water:Acetone, Room Temp., 8 min | 94 | [20] |
| L-Alanine methyl ester | (Boc)₂O | Water:Acetone, Room Temp., 10 min | 96 | [20] |
| 3-Chloroaniline | (Boc)₂O | Water, Room Temp., 4 hrs | - | [21] |
Table 2: Deprotection of N-Boc Protected Amines
| Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| N-Boc-aniline | Oxalyl chloride (3 equiv.), MeOH | Room Temp. | 1 h | 90 | [22] |
| N-Boc-4-bromoaniline | Oxalyl chloride (3 equiv.), MeOH | Room Temp. | 1.5 h | 85 | [22] |
| N-Boc-benzylamine | Oxalyl chloride (3 equiv.), MeOH | Room Temp. | 3 h | 88 | [22] |
| N-Boc-L-tryptophan | Oxalyl chloride (3 equiv.), MeOH | Room Temp. | 3 h | - | [23] |
| N-Boc-aniline | Water | 150 °C | 4 h | 86 | [24] |
| Various N-Boc amines | TFA (5 equiv.), CH₂Cl₂ | Microwave, 60 °C | 30 min | - | [25] |
| N-Boc-L-Ala-OH | 2 equiv. TFA in Ionic Liquid | 110 °C | 7-10 min | - | [26] |
The Role of the Boc Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was central to the original development of solid-phase peptide synthesis by Bruce Merrifield.[27][28] In Boc-SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group, while the side chains of reactive amino acids are protected with more acid-stable groups, typically benzyl-based ethers or esters.[29][30]
The synthesis cycle involves the following key steps:
-
Deprotection: The N-terminal Boc group is removed with TFA.
-
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus.
-
Washing: Excess reagents are washed away.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2][29]
Diagram: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A simplified workflow of the Boc-SPPS cycle.
While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, the Boc/Bzl strategy remains highly valuable, particularly for the synthesis of complex or aggregation-prone peptides.[2][30]
Orthogonal Protection Strategies
The success of multi-step synthesis often relies on the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[4][15][] The Boc group is a key component of many orthogonal protection schemes.
Table 3: Orthogonality of the Boc Group
| Protecting Group | Deprotection Condition | Boc Group Stability |
| Boc | Acidic (e.g., TFA, HCl) | Labile |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Basic (e.g., Piperidine) | Stable |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H₂/Pd) | Stable |
| Alloc (Allyloxycarbonyl) | Pd(0) catalysis | Stable |
This orthogonality allows for the selective deprotection of different amino groups within the same molecule, enabling complex synthetic transformations such as side-chain modifications or the synthesis of branched peptides.[4]
Diagram: Orthogonal Deprotection Logic
Caption: Orthogonality of Boc with other common amine protecting groups.
Experimental Protocols
General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) (optional, for amine salts or as a catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If the amine is a hydrochloride salt, add the base and stir for 10-15 minutes.
-
Add the di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base and unreacted amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amine. Further purification by column chromatography may be necessary.
General Procedure for TFA-Mediated Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane, TIS) (optional, 2-5% v/v)
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
If required, add the scavenger to the solution.
-
Add TFA to the reaction mixture (typically a 25-50% v/v solution of TFA in DCM).
-
Stir the reaction at room temperature. Monitor the deprotection by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.[15]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.
-
The resulting amine is typically obtained as a TFA salt. If the free amine is required, the residue can be dissolved in an appropriate solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution or a tertiary amine) followed by extraction.
A Single Cycle in Boc-Solid-Phase Peptide Synthesis (Manual Protocol)
Materials:
-
Boc-protected amino acid-loaded resin
-
Deprotection solution: 50% TFA in DCM (v/v)
-
Neutralization solution: 10% DIPEA in DCM (v/v)
-
Boc-protected amino acid (3-4 equiv)
-
Coupling reagent (e.g., HBTU, 3-4 equiv)
-
Activation base (e.g., DIPEA, 6-8 equiv)
-
DCM and N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Drain the solvent.
-
Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with the neutralization solution (10% DIPEA in DCM) for 2-5 minutes.
-
Repeat the neutralization wash.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid, coupling reagent (HBTU), and activation base (DIPEA) in DMF to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours, or until a ninhydrin (B49086) test indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
-
Conclusion
The Boc protecting group remains an indispensable tool in modern organic synthesis and drug development. Its robust nature under a wide range of conditions, combined with its facile removal under specific acidic protocols, provides chemists with a reliable and versatile method for managing the reactivity of amines. A thorough understanding of its chemistry, the quantitative aspects of its application, and the detailed experimental procedures for its use are essential for leveraging its full potential in the synthesis of complex molecules, from novel therapeutics to intricate natural products. The strategic choice between Boc and other protecting groups, guided by the principles of orthogonality, will continue to be a critical decision in the design and execution of sophisticated synthetic routes.
References
- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 23. awuahlab.com [awuahlab.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. chemistry.du.ac.in [chemistry.du.ac.in]
- 28. peptide.com [peptide.com]
- 29. researchgate.net [researchgate.net]
- 30. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Use of N'-Boc-N-(Gly-Oleoyl)-Lys in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of lipid moieties into peptides is a widely employed strategy in drug development to enhance their therapeutic properties. Lipidation can improve a peptide's pharmacokinetic profile by increasing its half-life in circulation, facilitating membrane interaction, and promoting self-assembly into nanoparticles.[1][2] N'-Boc-N-(Gly-Oleoyl)-Lys is a key building block for the synthesis of such lipopeptides. It comprises an oleic acid chain linked to the Nα-amino group of lysine (B10760008) via a glycine (B1666218) spacer, with the Nε-amino group protected by a tert-butyloxycarbonyl (Boc) group. This application note provides detailed protocols and technical guidance for the efficient incorporation of this compound into peptide sequences using manual Boc-based solid-phase peptide synthesis (SPPS).
Data Presentation
The successful incorporation of the bulky and hydrophobic this compound residue is critical for the overall yield and purity of the final lipopeptide. The following table summarizes key quantitative parameters based on the synthesis of GLP-1 analogues like Liraglutide and Semaglutide (B3030467), which involve the coupling of similar long-chain fatty acid-modified amino acids.[3][4][5]
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.3 - 0.7 mmol/g | Lower substitution resins are recommended to minimize steric hindrance and improve reaction kinetics. |
| Coupling Efficiency | >95% | May require double coupling and optimized coupling reagents to achieve high efficiency. Monitored by the Kaiser test. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Highly dependent on the peptide sequence and the efficiency of the preceding coupling steps. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length of the peptide and the number of challenging coupling steps. |
| Final Purified Peptide Yield | 15 - 30% | Reflects losses during RP-HPLC purification, which can be significant for hydrophobic peptides. |
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield resin or other suitable resin for Boc-SPPS (e.g., PAM resin) with a substitution of 0.3-0.7 mmol/g.
-
Boc-protected amino acids: Standard Boc-protected amino acids with appropriate side-chain protecting groups.
-
This compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Diisopropylethylamine (DIEA), Methanol (MeOH), Diethyl ether. All solvents should be peptide synthesis grade.
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% (v/v) DIEA in DMF.
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Kaiser Test Kit: For monitoring the completion of coupling reactions.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the manual synthesis of a target peptide on a 0.1 mmol scale.
-
Resin Swelling:
-
Place the resin in a reaction vessel and wash with DMF (3 x 5 mL).
-
Swell the resin in DCM (5 mL) for 30 minutes, followed by DMF (5 mL) for 30 minutes.
-
-
Boc Deprotection:
-
Drain the solvent from the resin.
-
Add 50% TFA in DCM (5 mL) to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM (5 mL). Agitate for 20 minutes.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
-
Neutralization:
-
Add 10% DIEA in DMF (5 mL) to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Coupling of Standard Boc-Amino Acids:
-
In a separate vial, dissolve the Boc-amino acid (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in a minimal amount of DMF.
-
Add DIC (0.3 mmol, 3 eq.) and allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue color), repeat the coupling step.
-
-
Coupling of this compound:
-
Due to the steric bulk of the lipoamino acid, a more potent coupling reagent is recommended.
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add DIEA (0.6 mmol, 6 eq.) to the mixture and pre-activate for 5-10 minutes.
-
Add the activated lipoamino acid solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test. A double coupling is often necessary to ensure a quantitative reaction.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Boc deprotection as described in step 2.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally with Methanol (3 x 5 mL).
-
Dry the resin under vacuum for at least 2 hours.
-
-
Cleavage:
-
Add the pre-chilled cleavage cocktail (Reagent K, 10 mL) to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, isopropanol, or a mixture of acetonitrile (B52724) and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column.
-
A shallow gradient of acetonitrile in water with 0.1% TFA is typically used for elution of hydrophobic peptides.
-
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the purity of the final product by analytical RP-HPLC.
-
Mandatory Visualizations
References
- 1. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. CN112321699A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of N'-Boc-N-(Gly-Oleoyl)-Lysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the conjugation of N'-Boc-N-(Gly-Oleoyl)-Lysine to a target molecule, exemplified by a peptide with a C-terminal carboxylic acid. The protocol encompasses the initial deprotection of the Boc (tert-butyloxycarbonyl) group from the lysine (B10760008) side chain, followed by the amide bond formation with the target peptide using standard coupling reagents. Methodologies for the purification and characterization of the final lipopeptide conjugate are also described in detail. This protocol is intended to serve as a comprehensive guide for researchers in the fields of drug delivery, peptide modification, and bioconjugation.
Introduction
Lipidation, the covalent attachment of lipid moieties to peptides and other molecules, is a powerful strategy to enhance the therapeutic properties of parent compounds. The introduction of a lipid component, such as the oleoyl (B10858665) group in N'-(Gly-Oleoyl)-Lysine, can improve membrane permeability, prolong plasma half-life, and enhance protein binding. N'-Boc-N-(Gly-Oleoyl)-Lysine is a versatile building block for lipidation, with the Boc group providing a stable protecting group for the ε-amino function of lysine, allowing for controlled and site-specific conjugation.
This protocol details a two-step process for the utilization of N'-Boc-N-(Gly-Oleoyl)-Lysine in bioconjugation. The first step involves the acidic cleavage of the Boc protecting group to expose the primary amine on the lysine side chain. The second step is the coupling of this newly available amine to a carboxylic acid on a target molecule, in this case, a model peptide, to form a stable amide linkage. Two common and efficient coupling methods are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and another employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Grade |
| N'-Boc-N-(Gly-Oleoyl)-Lysine | Commercially Available | ≥95% Purity |
| Model Peptide (with C-terminal COOH) | Custom Synthesis | ≥95% Purity |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | ≥98% |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | ≥98% |
| HATU | Commercially Available | ≥98% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Acetonitrile (B52724) (ACN) | Fisher Scientific | HPLC Grade |
| Water | Milli-Q or equivalent | HPLC Grade |
| Diethyl ether | Sigma-Aldrich | Anhydrous |
Table 2: Typical Reaction Parameters for Boc Deprotection
| Parameter | Value |
| Substrate Concentration | 10-50 mg/mL in DCM |
| TFA Concentration | 20-50% (v/v) in DCM |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-2 hours |
| Monitoring Technique | TLC, LC-MS |
Table 3: Typical Reaction Parameters for EDC/NHS Coupling
| Parameter | Molar Ratio (to deprotected lipo-lysine) |
| Target Peptide | 1.0 |
| EDC | 1.5 |
| NHS | 1.2 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4-12 hours |
Table 4: Typical Reaction Parameters for HATU Coupling
| Parameter | Molar Ratio (to deprotected lipo-lysine) |
| Target Peptide | 1.0 |
| HATU | 1.1 |
| DIPEA | 2.0 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-4 hours |
Experimental Protocols
Part 1: Boc Deprotection of N'-Boc-N-(Gly-Oleoyl)-Lysine
This protocol describes the removal of the Boc protecting group from the ε-amino group of the lysine derivative using trifluoroacetic acid (TFA).
Materials:
-
N'-Boc-N-(Gly-Oleoyl)-Lysine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve N'-Boc-N-(Gly-Oleoyl)-Lysine in anhydrous DCM (e.g., 100 mg in 2 mL) in a clean, dry round bottom flask under an inert atmosphere (N₂ or Ar).
-
To the stirring solution, add TFA to a final concentration of 20-50% (v/v). For example, add 2 mL of TFA to the 2 mL DCM solution for a 50% TFA solution. The mechanism involves protonation of the carbamate, followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The deprotected product will have a lower Rf value on silica (B1680970) gel TLC plates and a corresponding mass decrease in the MS spectrum.
-
Upon completion, remove the DCM and TFA by rotary evaporation. To facilitate the removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).
-
The resulting residue is the TFA salt of N'-(Gly-Oleoyl)-Lysine. To precipitate the product, add cold diethyl ether to the residue and triturate to form a solid.
-
Decant the ether and dry the solid product under vacuum. The deprotected product should be used immediately in the next step or stored under inert gas at -20°C.
Part 2: Conjugation to a Target Peptide
Two alternative protocols are provided for the amide bond formation between the deprotected N'-(Gly-Oleoyl)-Lysine and a target peptide with a C-terminal carboxylic acid.
Materials:
-
Deprotected N'-(Gly-Oleoyl)-Lysine (from Part 1)
-
Target peptide with C-terminal COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry reaction vial, dissolve the target peptide (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid of the peptide, forming an NHS ester intermediate.
-
In a separate vial, dissolve the deprotected N'-(Gly-Oleoyl)-Lysine (1.0 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.0 eq) to neutralize the TFA salt and to act as a base in the coupling reaction.
-
Add the solution of the deprotected lipidated lysine to the pre-activated peptide solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be directly purified by preparative HPLC.
Materials:
-
Deprotected N'-(Gly-Oleoyl)-Lysine (from Part 1)
-
Target peptide with C-terminal COOH
-
HATU
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry reaction vial, dissolve the target peptide (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[2]
-
Add DIPEA (2.0 eq) to the mixture and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the deprotected N'-(Gly-Oleoyl)-Lysine (1.0 eq) in a minimal amount of anhydrous DMF. Add an additional equivalent of DIPEA (1.0 eq) if starting from the TFA salt.
-
Add the solution of the deprotected lipidated lysine to the activated peptide solution.
-
Stir the reaction at room temperature for 1-4 hours. HATU is a highly efficient coupling reagent that often leads to faster reaction times compared to EDC/NHS.[2]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture is ready for purification by preparative HPLC.
Part 3: Purification of the Lipopeptide Conjugate
Materials:
-
Crude reaction mixture
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Dilute the crude reaction mixture with a small amount of the initial mobile phase (e.g., 95% A, 5% B).
-
Purify the lipopeptide conjugate by preparative RP-HPLC using a C18 column.
-
Elute the product using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30-60 minutes). The hydrophobic nature of the oleoyl chain will result in a significantly longer retention time for the conjugated product compared to the unconjugated peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm if the peptide contains aromatic residues).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Part 4: Characterization of the Final Conjugate
Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the final product. The observed mass should correspond to the theoretical mass of the conjugated lipopeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, ¹H NMR and ¹³C NMR can be performed. The spectra should show characteristic signals for both the peptide and the Gly-Oleoyl-Lys moiety.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of the conjugate.
Mandatory Visualizations
Caption: Overall experimental workflow for the conjugation of N'-Boc-N-(Gly-Oleoyl)-Lysine.
Caption: Chemical reaction pathways for Boc deprotection and subsequent EDC/NHS mediated conjugation.
References
applications of N'-Boc-N-(Gly-Oleoyl)-Lys in drug delivery systems
An extensive review of the scientific literature did not yield specific studies detailing the application of N'-Boc-N-(Gly-Oleoyl)-Lys in drug delivery systems. As such, quantitative data and established experimental protocols for its use in liposomes, nanoparticles, or micelles are not available in published research.
However, based on the known properties of similar lipid-peptide conjugates and established methodologies in drug delivery, we can construct representative application notes and protocols to guide researchers in this area. The following sections provide a detailed overview of the potential applications, synthesis, formulation, and characterization of drug delivery systems based on this compound.
Application Notes: this compound in Drug Delivery
This compound is an amphiphilic molecule comprising a lipophilic oleoyl (B10858665) tail and a hydrophilic Boc-protected glycine-lysine headgroup. This structure makes it a promising candidate for the formulation of various nanocarrier-based drug delivery systems, including liposomes, micelles, and nanoparticles.
Key Potential Applications:
-
Solubilization of Hydrophobic Drugs: The oleoyl group can form a hydrophobic core in aqueous media, capable of encapsulating poorly water-soluble drugs, thereby enhancing their bioavailability.
-
Formation of Stable Drug Carriers: The self-assembly of this compound can lead to the formation of stable nanostructures such as micelles or can be incorporated into lipid bilayers of liposomes to modulate their properties.
-
Controlled Drug Release: The nature of the carrier system formed can be tailored to achieve sustained or triggered release of the encapsulated therapeutic agent.
-
Surface Modification of Nanocarriers: The lysine (B10760008) residue, after deprotection of the Boc group, can be used for further surface functionalization, such as PEGylation to prolong circulation time or conjugation with targeting ligands for site-specific drug delivery.
-
Component of Lipid Nanoparticles (LNPs): This lipid-like molecule could potentially be used as a component in LNPs for the delivery of nucleic acids like siRNA and mRNA, although this would require further investigation.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the protection of lysine, followed by coupling with glycine (B1666218) and oleic acid.
Protocol for Synthesis:
-
Protection of Lysine: The ε-amino group of L-lysine is first protected with a Boc group.
-
Coupling with Glycine: The α-amino group of the Boc-protected lysine is then coupled with N-Boc-glycine.
-
Acylation with Oleic Acid: Following the deprotection of the glycine's Boc group, the free amino group is acylated with oleic acid.
-
Final Deprotection and Purification: The final compound is obtained after the necessary deprotection steps and is purified using chromatographic techniques.
Below is a visual representation of the synthetic workflow.
Application Notes and Protocols: N'-Boc-N-(Gly-Oleoyl)-Lys in the Development of Targeted Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Boc-N-(Gly-Oleoyl)-Lys is a lipidated amino acid derivative that integrates the structural features of oleic acid, glycine, and a Boc-protected lysine. While primarily recognized as a valuable linker for Proteolysis Targeting Chimeras (PROTACs) and a component in drug delivery systems, its potential intrinsic bioactivity in the context of cancer therapy warrants investigation.[1][2] The oleic acid moiety, in particular, is known to influence cellular processes implicated in cancer progression. This document provides a detailed overview of the potential applications, hypothetical experimental protocols, and relevant signaling pathways associated with lipidated amino acids like this compound in cancer research.
Principle of Application
The core concept behind the potential therapeutic application of this compound resides in the combined properties of its constituent parts. The oleoyl (B10858665) group can enhance cell membrane interactions and facilitate cellular uptake. Oleic acid itself has been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3][4] The amino acid backbone provides a scaffold for further chemical modifications, enabling its use in creating more complex targeted therapies. The Boc protecting group allows for controlled, site-specific conjugation in the synthesis of larger molecules.
Quantitative Data Summary (Hypothetical)
Due to the limited availability of public data on the direct anticancer effects of this compound, the following tables present hypothetical data to illustrate how experimental results for such a compound would be structured. These values are for illustrative purposes only and are not based on published experimental results for this specific molecule.
Table 1: In Vitro Cytotoxicity (IC50) of this compound against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Cancer | 45.8 |
| PC-3 | Prostate Cancer | 62.3 |
| A549 | Lung Cancer | 88.1 |
| HT-29 | Colon Cancer | 75.4 |
| SK-OV-3 | Ovarian Cancer | 53.9 |
Table 2: Tumor Growth Inhibition in Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 15.2 |
| This compound | 50 | 32.7 |
| Positive Control (Doxorubicin) | 5 | 65.8 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol is for quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways in Lipid and Amino Acid Metabolism in Cancer
While the direct effect of this compound on signaling pathways is not established, its components are related to metabolic pathways that are frequently dysregulated in cancer.
PI3K/AKT/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and metabolism, including lipid and protein synthesis. Amino acids and lipids can influence the activity of this pathway.
Fatty Acid Metabolism and Cancer
Cancer cells often exhibit altered fatty acid metabolism, including increased uptake and de novo synthesis, which is linked to oncogenic signaling.
Conclusion
This compound is a versatile molecule with established utility in the synthesis of complex bioconjugates for targeted cancer therapy. While its direct therapeutic efficacy is not yet characterized, its structural components suggest potential for further investigation. The protocols and pathway diagrams provided here serve as a foundational guide for researchers interested in exploring the anticancer properties of this and similar lipidated amino acid derivatives. Future studies are warranted to elucidate the specific biological effects and mechanisms of action of this compound in various cancer models.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Peptide Pharmacokinetics using N'-Boc-N-(Gly-Oleoyl)-Lys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic peptides offer high specificity and potency but are often limited by short in vivo half-lives due to rapid renal clearance and enzymatic degradation. A common strategy to overcome this limitation is to enhance their binding to serum albumin, thereby increasing their hydrodynamic radius and protecting them from degradation. Lipidation, the conjugation of a fatty acid moiety to the peptide, is a clinically validated approach to achieve this. N'-Boc-N-(Gly-Oleoyl)-Lys is a lipid-modified peptide linker designed for this purpose. The oleoyl (B10858665) group, an 18-carbon monounsaturated fatty acid, provides strong, reversible binding to albumin, while the glycine-lysine spacer offers a flexible attachment point to the peptide of interest. This document provides detailed application notes and generalized protocols for the use of this compound to improve the pharmacokinetic (PK) profile of therapeutic peptides.
Mechanism of Action: Albumin Binding and Half-Life Extension
The primary mechanism by which this compound extends the half-life of a peptide is through its high affinity for serum albumin. Albumin is the most abundant protein in the blood plasma and has a long circulating half-life (approximately 19 days in humans). By reversibly binding to albumin, the lipidated peptide effectively "piggybacks" on this long-lived protein. This association increases the apparent molecular size of the peptide, preventing its rapid filtration by the kidneys, and sterically hinders access by proteolytic enzymes, thus reducing its clearance rate and prolonging its circulation time.
Data Presentation: Pharmacokinetics of Lipidated Peptides
While specific pharmacokinetic data for peptides conjugated with this compound is not publicly available, the effect of similar lipid modifications on peptide half-life is well-documented in clinically successful drugs like Liraglutide and Semaglutide. These GLP-1 receptor agonists utilize C16 and C18 fatty acid chains, respectively, to achieve significant half-life extension. The following table summarizes their pharmacokinetic properties and serves as a representative example of the potential improvements achievable with oleic acid conjugation.
| Parameter | Native GLP-1 | Liraglutide (C16 Acylation) | Semaglutide (C18 Diacid Acylation) |
| Half-life (t½) in Humans | ~1-2 minutes | ~13 hours[1] | ~165 hours[1] |
| Dosing Frequency | Continuous Infusion | Once Daily[2] | Once Weekly[1] |
| Mechanism of Protraction | N/A | Albumin binding via C16 fatty acid[3] | Albumin binding via C18 fatty diacid[2] |
This table presents data for analogous compounds to illustrate the principle of half-life extension through lipidation.
Experimental Workflow Overview
The development and evaluation of a lipidated peptide involves a multi-step process, from synthesis and conjugation to in vitro and in vivo characterization. The following diagram provides a high-level overview of a typical experimental workflow.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. Optimization for specific peptides and experimental conditions is recommended.
Protocol 1: Solid-Phase Synthesis and On-Resin Lipidation of a Peptide
This protocol describes the synthesis of a peptide on a solid support using Fmoc chemistry, followed by the on-resin conjugation of a lipid moiety to a lysine (B10760008) side chain.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
Fmoc-Lys(Mtt)-OH (for site-specific lipidation)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM) with 1% TFA and 5% TIS (for Mtt deprotection)
-
This compound
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol with your chosen coupling reagents and DIEA.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagents in DMF. Add DIEA and add the mixture to the resin. Allow to react for 1-2 hours.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence. To introduce the site for lipidation, use Fmoc-Lys(Mtt)-OH during the corresponding coupling step.
-
-
Site-Specific Deprotection of Lysine Side Chain:
-
Once the full peptide sequence is assembled, wash the resin with DCM.
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 2-minute intervals, 5-10 times, until the yellow color of the Mtt cation is no longer observed in the drained solution.
-
Wash the resin with DCM, followed by 10% DIEA in DMF to neutralize, and then wash again with DMF.
-
-
On-Resin Lipidation:
-
Dissolve this compound (2-3 equivalents) and coupling reagents (e.g., HATU) in DMF.
-
Add DIEA and add the activated lipid-linker solution to the resin.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group as described in step 2a.
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude lipidated peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the lipidated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the pure fractions by LC-MS, pool the desired fractions, and lyophilize.
-
Protocol 2: In Vitro Albumin Binding Affinity Assay (Fluorescence Quenching)
This protocol describes a method to determine the binding affinity (Ka) of a lipidated peptide to human serum albumin (HSA) by measuring the quenching of tryptophan fluorescence.
Materials:
-
Lyophilized lipidated peptide
-
Human Serum Albumin (HSA), fatty acid-free
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of HSA (e.g., 10 µM) in Tris-HCl buffer.
-
Prepare a stock solution of the lipidated peptide (e.g., 1 mM) in a suitable solvent (e.g., DMSO or buffer).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm (to selectively excite tryptophan residues) and the emission scan range from 310 to 450 nm.
-
In a quartz cuvette, add a fixed volume of the HSA solution (e.g., 2 mL of 1 µM HSA in buffer).
-
Record the fluorescence spectrum of the HSA solution alone (this is F0).
-
-
Titration:
-
Make successive small additions of the lipidated peptide stock solution to the HSA solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence spectrum (this is F).
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the fluorescence intensity at the emission maximum (around 340-350 nm) as a function of the peptide concentration.
-
Calculate the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer equation or by fitting the data to a suitable binding model.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a lipidated peptide in a rat model following intravenous administration.
Materials:
-
Lyophilized lipidated peptide
-
Sterile saline or other suitable vehicle for injection
-
Sprague-Dawley rats (male, 250-300 g)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for peptide quantification
Procedure:
-
Animal Acclimatization and Dosing Formulation:
-
Acclimatize rats to the housing conditions for at least one week.
-
Prepare a sterile dosing solution of the lipidated peptide in the chosen vehicle at the desired concentration.
-
-
Administration:
-
Fast the rats overnight before dosing.
-
Administer the lipidated peptide solution via intravenous (i.v.) injection into the tail vein at a specific dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).
-
Place the blood samples into K2-EDTA tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the lipidated peptide in rat plasma.
-
Prepare a standard curve of the peptide in blank rat plasma.
-
Process the plasma samples (e.g., by protein precipitation or solid-phase extraction) and analyze them using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters to determine include:
-
Half-life (t½)
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Conclusion
The use of this compound provides a powerful strategy for improving the pharmacokinetic properties of therapeutic peptides. By conjugating an oleic acid moiety, the peptide's affinity for serum albumin is significantly increased, leading to a prolonged circulation half-life and potentially a reduced dosing frequency. The protocols provided herein offer a general framework for the synthesis, characterization, and in vivo evaluation of such lipidated peptides. While these methods require optimization for each specific peptide, they lay the groundwork for developing more effective and patient-friendly peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N'-Boc-N-(Gly-Oleoyl)-Lys in Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Boc-N-(Gly-Oleoyl)-Lysine is a specialized amino acid derivative designed for the strategic lipidation of peptides and other biomolecules.[1][2] This molecule incorporates a hydrophobic oleoyl (B10858665) tail attached via a glycine (B1666218) spacer to the lysine (B10760008) side chain, while the alpha-amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] This amphiphilic structure is a powerful tool in bioconjugation, enabling the development of novel drug delivery systems, enhancing the therapeutic properties of peptides, and facilitating the study of biomolecular interactions with cell membranes.[3][4][5]
The primary applications of N'-Boc-N-(Gly-Oleoyl)-Lys hinge on its ability to impart lipid-like properties to a target molecule. Lipidation can significantly improve a peptide's pharmacokinetic profile by increasing its stability against enzymatic degradation and extending its circulation half-life through binding to serum albumin.[3][4][6] Furthermore, the oleoyl moiety can drive the self-assembly of peptide conjugates into nanostructures like micelles or liposomes, which can serve as carriers for therapeutic agents.[7][8][9] This document provides detailed protocols and data for the application of this compound in bioconjugation chemistry.
Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are essential for designing synthesis and conjugation strategies.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₅₇N₃O₆ | [2] |
| Molecular Weight | 567.81 g/mol | [2] |
| CAS Number | 2353409-71-7 | [2] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white powder | [10] |
| Protection Group | Boc (tert-butyloxycarbonyl) | [1] |
Key Applications and Quantitative Data
The conjugation of a lipid moiety like Gly-Oleoyl significantly alters the biophysical properties of peptides, leading to enhanced therapeutic potential. The following table summarizes typical quantitative data observed for oleoyl-conjugated peptides compared to their non-lipidated counterparts. Note: This data is representative of lipidated peptides and serves as a guideline for expected outcomes when using this compound.
| Parameter | Non-Lipidated Peptide | Oleoyl-Conjugated Peptide | Fold Change | Significance |
| Plasma Half-Life (t½) | ~5-10 minutes | > 10 hours | > 60x | Extended therapeutic window.[3][4] |
| Human Serum Albumin Binding (Kᴅ) | > 100 µM | ~0.1-1 µM | > 100x | Reduced renal clearance.[3][11] |
| Critical Micelle Concentration (CMC) | N/A | ~10-50 µM | N/A | Enables self-assembly for drug delivery.[7] |
| Cellular Uptake (HeLa cells, 2h) | 1x (baseline) | ~10-100x | 10-100x | Improved intracellular delivery.[11] |
| Enzymatic Stability (in plasma) | < 30 minutes | > 24 hours | > 48x | Increased resistance to proteolysis.[4] |
Experimental Protocols
This protocol describes the manual incorporation of the lipidated lysine residue into a peptide sequence using a Boc protection strategy.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin to remove the initial Fmoc group (if using Fmoc-compatible resin for the first amino acid, otherwise start with a Boc-amino acid pre-loaded resin). Agitate for 20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Boc-protected amino acid (3 eq) and HBTU (3 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If incomplete, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Follow the deprotection step as in step 2 to expose the free amine on the growing peptide chain.
-
Dissolve this compound (2 eq) and HBTU (2 eq) in a minimal amount of DMF. Due to the lipid chain, solubility may be limited; gentle warming may be required.
-
Add DIPEA (4 eq) and pre-activate for 2 minutes.
-
Add the solution to the resin and agitate for 4-6 hours. The longer coupling time is recommended due to the steric hindrance of the lipid moiety.
-
Confirm coupling with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Continue Synthesis: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature. This step removes the side-chain protecting groups and cleaves the peptide from the resin.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude lipidated peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
This protocol details how to conjugate the N-terminus of a custom-synthesized, lipidated peptide (prepared as in Protocol 1, but without the final Boc deprotection) to a carrier protein.
Materials:
-
Lyophilized lipidated peptide with a free N-terminal α-amine.
-
Carrier protein (e.g., Bovine Serum Albumin, BSA)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Desalting column (e.g., PD-10)
-
Amicon ultrafiltration units (10 kDa MWCO)
Procedure:
-
Peptide Preparation: Synthesize the peptide using Protocol 1, ensuring the final N-terminal Boc group is removed while the peptide is still on the resin, and side-chain protecting groups remain. Cleave from resin to yield a side-chain protected, N-terminally deprotected lipidated peptide.
-
Activation of Carrier Protein:
-
Dissolve the carrier protein (e.g., BSA) in the reaction buffer to a concentration of 10 mg/mL.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxyl groups on the protein surface.
-
-
Conjugation Reaction:
-
Dissolve the lipidated peptide in a minimal amount of DMF or DMSO, then dilute into the reaction buffer.
-
Add the peptide solution to the activated protein solution at a 10:1 molar ratio (peptide:protein).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The free N-terminal amine of the peptide will react with the NHS-activated carboxyl groups on the protein to form a stable amide bond.
-
-
Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 15 minutes.
-
Purification of the Conjugate:
-
Remove excess unreacted peptide and crosslinking reagents using a desalting column equilibrated with PBS.
-
Further purify and concentrate the conjugate using an ultrafiltration unit. Wash with PBS (3x) by repeated centrifugation.
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE, observing a shift in the molecular weight of the protein.
-
Quantify the degree of labeling using MALDI-TOF mass spectrometry.
-
Mechanism of Action and Signaling Pathways
Lipidated peptides, such as those synthesized with this compound, exhibit enhanced bioavailability primarily through three mechanisms: binding to serum albumin, self-assembly into depot-forming structures, and improved membrane interactions.[6]
While this compound itself is not a signaling molecule, its conjugation to a bioactive peptide (e.g., a hormone or an inhibitor) can profoundly impact its interaction with cellular signaling pathways. By anchoring the peptide to the cell membrane, the local concentration near membrane-bound receptors is increased, potentially leading to enhanced or prolonged receptor activation.[12] For example, a lipidated analogue of a GPCR ligand could exhibit biased agonism or increased potency.
Lipids themselves are integral to signaling.[13] The introduction of an oleoyl group could potentially influence the local lipid environment of the membrane, such as lipid raft formation, which can modulate the activity of resident signaling proteins.[14]
References
- 1. This compound, CAS 2353409-71-7 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Self-Assembly of Lipopeptides Containing Short Peptide Fragments Derived from the Gastrointestinal Hormone PYY3–36: From Micelles to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-Assembly of a Catalytically Active Lipopeptide and Its Incorporation into Cubosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From self-Assembly to healing: Engineering ultra-Small peptides into supramolecular hydrogels for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
N'-Boc-N-(Gly-Oleoyl)-Lys solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-Boc-N-(Gly-Oleoyl)-Lys. The content is designed to address common solubility challenges in aqueous solutions and provide practical guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a lipid-modified amino acid derivative. It consists of a lysine (B10760008) residue where the alpha-amino group is linked to a glycine-oleoyl moiety, and the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group. Its chemical formula is C₃₁H₅₇N₃O₆ and it has a molecular weight of approximately 567.80 g/mol .[1][2] This amphiphilic structure, with a long hydrophobic oleoyl (B10858665) tail and a more polar amino acid headgroup, makes it useful as a linker in various bioconjugation applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to enhance cell permeability and pharmacokinetic properties.[3]
Q2: What are the primary factors influencing the solubility of this compound in aqueous solutions?
The solubility of this compound is primarily dictated by its amphiphilic nature. Key influencing factors include:
-
Amphiphilicity : The molecule has a large, non-polar oleoyl tail and a polar, yet Boc-protected, headgroup. This leads to limited solubility in purely aqueous solutions and a tendency to form micelles or aggregates above a certain concentration (the critical micelle concentration or CMC).[4]
-
pH of the Solution : The terminal carboxylic acid group on the lysine residue has a pKa that influences its charge state. At pH values significantly above its pKa, the carboxylate form will be more prevalent, potentially increasing aqueous solubility.
-
Temperature : For some amphiphilic molecules, temperature can affect solubility. However, the effect can be complex, sometimes leading to a decrease in solubility at higher temperatures (a cloud point phenomenon).[4]
-
Ionic Strength : The presence of salts in the aqueous buffer can influence the solubility of ionic or polar compounds.[4]
Q3: In which solvents is this compound soluble?
This compound is expected to be readily soluble in organic solvents. Based on its structure and data for similar lipidated molecules, the following solvents are recommended for preparing stock solutions:[3][5]
| Solvent | Expected Solubility | Common Applications |
| Dimethyl Sulfoxide (DMSO) | High (e.g., ≥10 mM)[3] | Primary solvent for stock solutions in biological assays. |
| Dimethylformamide (DMF) | High | Alternative to DMSO for stock solutions. |
| Ethanol / Methanol | Moderate to High | Can be used for initial dissolution. |
| Dichloromethane (DCM) | Soluble | Useful in synthetic chemistry workups. |
| Water / Aqueous Buffers | Poor / Very Low | The primary challenge this guide addresses. |
Q4: How should I prepare a stock solution of this compound for my experiments?
It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[5] This stock can then be serially diluted into the desired aqueous experimental medium.
Troubleshooting Guide for Aqueous Solubility Issues
Problem: I observe precipitation or a cloudy solution when diluting my DMSO stock of this compound into an aqueous buffer.
This is a common issue arising from the compound's low aqueous solubility. Below is a step-by-step guide to troubleshoot and resolve this problem.
Initial Troubleshooting Steps
-
Decrease the Final Concentration : The aqueous solubility of this compound may have been exceeded. Try preparing a more dilute final solution.
-
Increase the Percentage of Co-solvent : While keeping the final concentration of the compound the same, increase the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. However, ensure the final solvent concentration is compatible with your experimental system, as high concentrations can be cytotoxic or interfere with assays (typically ≤1% DMSO is recommended for cell-based assays).[5]
-
Optimize the Dilution Method : Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.[5] This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Adjust the pH of the Aqueous Buffer : The solubility of molecules with ionizable groups can be pH-dependent.[6] For this compound, which has a free carboxylic acid, increasing the pH of the buffer (e.g., to pH 8.0-8.5) may enhance solubility by ensuring the carboxyl group is deprotonated and thus more polar.
Advanced Troubleshooting Techniques
If the initial steps do not resolve the issue, consider these more advanced methods:
Problem: The solution remains cloudy or I suspect aggregation even at low concentrations.
-
Sonication : Use a bath sonicator to apply ultrasonic energy to your final diluted solution. This can help break up small aggregates and improve dissolution.[6] Use short bursts of sonication to avoid excessive heating of the sample.
-
Gentle Heating : Gently warming the solution (e.g., to 37°C) can sometimes improve the solubility of certain compounds.[6] However, be cautious as this can also decrease the solubility of some amphiphiles and may affect the stability of the compound or other components in your experiment.
-
Use of Surfactants : Incorporating a small amount of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) at a concentration above its CMC can help to solubilize the lipophilic this compound within micelles. The choice and concentration of the surfactant must be validated for compatibility with your specific assay.
-
Use of Solubilizing Agents like Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This method would require optimization for your specific application.[5]
Experimental Protocols
Protocol 1: Standard Method for Preparing an Aqueous Solution of this compound
This protocol outlines the standard procedure for solubilizing this compound for use in biological assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex the vial thoroughly until the compound is completely dissolved, resulting in a clear solution.
-
Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Dilute to the Final Working Concentration:
-
Bring the aqueous buffer to the desired experimental temperature.
-
Place the required volume of the aqueous buffer into a new sterile tube.
-
While vigorously vortexing the tube of buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, proceed to the troubleshooting section.
-
Protocol 2: Solubility Testing in a New Aqueous System
This protocol provides a framework for systematically testing the solubility of this compound in a novel buffer or medium.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Test aqueous buffer/medium
-
Microplate reader or spectrophotometer (optional)
-
Clear microplate or cuvettes
Procedure:
-
Prepare a Serial Dilution:
-
In a clear microplate, prepare a serial dilution of your DMSO stock solution in the test aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all wells (e.g., 1%).
-
Include a buffer + DMSO control well (no compound).
-
-
Incubate and Observe:
-
Incubate the plate under your intended experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 30 minutes).
-
Visually inspect each well against a dark background for any signs of precipitation or cloudiness.
-
-
Quantitative Assessment (Optional):
-
If available, use a microplate reader to measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the control indicates light scattering from insoluble particles.
-
The highest concentration that remains clear (visually and/or by light scattering) is the approximate limit of solubility under these conditions.
-
Disclaimer: The information provided in this technical support center is for research use only. The solubility of this compound can be influenced by the specific batch, purity, and experimental conditions. It is recommended to perform small-scale solubility tests before proceeding with large-scale experiments.
References
optimizing reaction conditions for N'-Boc-N-(Gly-Oleoyl)-Lys synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.
Problem ID: SYN-A01 - Low Yield During Gly-Lys Peptide Coupling
| Possible Cause | Recommended Solution |
| Incomplete activation of Boc-Gly-OH | Ensure complete dissolution of the carboxylic acid before adding the coupling reagent. Use a coupling reagent known for high efficiency, such as HATU or HBTU, in combination with a base like DIPEA. Allow for a pre-activation time of 5-10 minutes before adding the lysine (B10760008) derivative. |
| Side reactions of coupling reagents | Phosphonium-based reagents (e.g., PyBOP) are generally cleaner than uronium-based reagents (e.g., HBTU), which can cause guanidinylation of the free amine. If using carbodiimides like DCC or EDC, add HOBt to suppress racemization and the formation of N-acylurea.[1] |
| Steric hindrance | While less of an issue for glycine (B1666218), ensure adequate reaction time (2-4 hours) and monitor the reaction progress using TLC or LC-MS. |
| Premature Boc deprotection | Ensure the reaction is carried out under neutral or slightly basic conditions. Avoid acidic contaminants in solvents and reagents. |
Problem ID: SYN-B01 - Inefficient Oleoylation of Gly-Lys Dipeptide
| Possible Cause | Recommended Solution |
| Poor solubility of oleic acid or the dipeptide | Use a solvent system that can dissolve both the lipophilic oleic acid and the more polar dipeptide. A mixture of DMF and DCM is often effective. |
| Slow reaction kinetics | Activate the oleic acid using a potent coupling reagent like HATU or EDC/HOBt. The reaction may require elevated temperatures (e.g., 40-50 °C) and longer reaction times. Monitor progress carefully to avoid side reactions. |
| Aggregation of the lipidated peptide | As the product forms, it may aggregate, reducing the accessibility of the remaining starting material. Consider using a more dilute reaction mixture. |
| Side reaction with the lysine side chain | Ensure the ε-amino group of lysine is properly protected with the Boc group. Verify the integrity of the starting material before the coupling step. |
Problem ID: SYN-C01 - Incomplete or Unselective Boc Deprotection
| Possible Cause | Recommended Solution |
| Incomplete removal of the N'-Boc group | Use a sufficient excess of trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (B109758) (DCM).[2] Ensure the reaction runs for an adequate time (30 minutes to 2 hours) and monitor by TLC or LC-MS. |
| Side reactions during deprotection (e.g., tert-butylation) | Add scavengers such as triisopropylsilane (B1312306) (TIS) or water to the deprotection cocktail to trap the tert-butyl cation. |
| Esterification of the carboxylic acid by TFA | This is a potential side reaction if the C-terminus is a free acid. Minimize this by using the minimum effective deprotection time and temperature. |
Problem ID: PUR-A01 - Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Amphipathic nature of the product leading to poor chromatographic peak shape | Use a reversed-phase HPLC (RP-HPLC) column with a C8 or C4 stationary phase, which may be more suitable for lipidated molecules than a C18 column. |
| Co-elution of impurities | Optimize the gradient elution method. A shallow gradient of acetonitrile (B52724) in water with 0.1% TFA is a good starting point. |
| Product insolubility during workup or purification | The product may be insoluble in purely aqueous or purely organic solvents. Use solvent mixtures (e.g., water/acetonitrile, water/isopropanol) for extraction and purification. Liquid-liquid extraction using solvents like heptanol (B41253) or octanol (B41247) can be effective for isolating lipidated peptides.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic strategy for this compound?
A1: A common strategy involves a stepwise approach:
-
Protect the α- and ε-amino groups of L-lysine with Boc groups to form Nα,Nε-di-Boc-L-lysine.
-
Selectively deprotect the α-Boc group to yield Nε-Boc-L-lysine.
-
Couple Boc-glycine to the free α-amino group of Nε-Boc-L-lysine to form Boc-Gly-Lys(Boc)-OH.
-
Couple oleic acid to the N-terminal amino group of glycine after deprotection of the Boc group.
-
Alternatively, start with Boc-glycine and couple it to a lysine derivative where the ε-amino group is protected. Then, couple oleic acid to the deprotected N-terminus of the Gly-Lys dipeptide.
Q2: Which coupling reagents are best suited for this synthesis?
A2: For both the Gly-Lys peptide bond formation and the oleic acid coupling, high-efficiency coupling reagents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, especially for potentially difficult couplings.
-
Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective options but should be used with an additive like HOBt (1-Hydroxybenzotriazole) to minimize racemization.[1]
Q3: How can I avoid acetylation of the lysine side chain?
A3: Unwanted acetylation can occur if acetic anhydride (B1165640) is used for any capping steps and the ε-Boc group on lysine is prematurely removed. Ensure that the Boc protecting group is stable under your reaction conditions and that any deprotection steps are performed selectively. If acetylation is suspected, it can be detected by a mass increase of 42 Da in your product by mass spectrometry.[4]
Q4: What are the key parameters to control during the oleic acid coupling step?
A4: The key parameters are:
-
Stoichiometry: Use a slight excess of oleic acid and the coupling reagent (e.g., 1.1-1.2 equivalents).
-
Solvent: A polar aprotic solvent like DMF or a mixture of DMF/DCM is generally suitable.
-
Temperature: The reaction is typically performed at room temperature, but gentle heating may be required to drive the reaction to completion.
-
Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed, which can take several hours.
Q5: What analytical techniques are recommended for reaction monitoring and final product characterization?
A5:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the presence of the desired product and identifying any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final compound.[5]
Experimental Protocols
Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine
-
Dissolve L-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane (B91453) and water.
-
Cool the solution in an ice bath and adjust the pH to 10-11 by the dropwise addition of 1M NaOH solution.[6]
-
Dissolve di-tert-butyl dicarbonate (B1257347) (Boc₂O) (2.5 equivalents) in 1,4-dioxane.
-
Add the Boc₂O solution dropwise to the lysine solution while maintaining the pH at 10-11.
-
Allow the reaction to stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Acidify the remaining aqueous solution to pH 1-2 with a 4M KHSO₄ solution.[6]
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Nα,Nε-di-Boc-L-lysine.
Protocol 2: Coupling of Oleic Acid to a Dipeptide (General Procedure)
-
Dissolve the deprotected Gly-Lys(Boc) dipeptide (1 equivalent) and oleic acid (1.1 equivalents) in DMF.
-
Add a base such as DIPEA (2.5 equivalents).
-
In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 equivalents) in DMF.
-
Add the coupling reagent solution to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or RP-HPLC.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Class | Relative Reactivity | Common Additive | Key Considerations |
| DCC/EDC | Carbodiimide | Moderate | HOBt, Oxyma | Risk of N-acylurea formation and racemization without additives.[1] |
| HBTU/TBTU | Aminium Salt | High | HOBt | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU/HCTU | Aminium Salt | Very High | None required | Highly efficient, especially for hindered couplings. |
| PyBOP | Phosphonium Salt | High | None required | Generally cleaner reactions than aminium salts; no guanidinylation. |
Visualizations
Caption: Synthetic workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
References
preventing degradation of N'-Boc-N-(Gly-Oleoyl)-Lys during storage
This technical support center provides guidance on the proper storage and handling of N'-Boc-N-(Gly-Oleoyl)-Lysine to prevent its degradation. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during its storage and use in research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for N'-Boc-N-(Gly-Oleoyl)-Lysine?
For long-term storage, N'-Boc-N-(Gly-Oleoyl)-Lysine should be stored as a lyophilized powder at -20°C or -80°C.[1][2] Lower temperatures are generally better for slowing down potential degradation processes.[2] For short-term storage of a few weeks, refrigeration at 2-8°C may be acceptable, but freezing is recommended for longer durations.[3]
Q2: How should I handle the product upon receiving it?
Upon receipt, it is crucial to allow the vial of lyophilized N'-Boc-N-(Gly-Oleoyl)-Lysine to equilibrate to room temperature in a desiccator before opening.[3][4] This prevents condensation of atmospheric moisture onto the cold powder, which can significantly accelerate degradation.[3]
Q3: What are the main causes of degradation for N'-Boc-N-(Gly-Oleoyl)-Lysine during storage?
The degradation of N'-Boc-N-(Gly-Oleoyl)-Lysine is primarily due to three factors related to its chemical structure:
-
Acid-catalyzed hydrolysis of the Boc protecting group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be cleaved, exposing the primary amine of the lysine.
-
Oxidation of the oleoyl (B10858665) chain: The double bond in the oleoyl group is susceptible to oxidation, which can lead to the formation of various byproducts.
-
Hydrolysis of the amide bonds: Although generally stable, the amide bonds (Gly-Oleoyl and Lys-Gly) can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH.
Q4: Can I store N'-Boc-N-(Gly-Oleoyl)-Lysine in solution?
Storing N'-Boc-N-(Gly-Oleoyl)-Lysine in solution is not recommended for long periods as it is much less stable than the lyophilized powder.[1] If you must store it in solution, it is best to prepare fresh solutions for each experiment. For short-term storage, aliquot the solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[4] The choice of solvent is also critical; aprotic solvents like anhydrous DMSO or DMF are generally preferred over aqueous buffers. If a buffer is necessary, use a sterile, slightly acidic buffer with a pH between 5 and 7.[3]
Q5: How does light and air affect the stability of this compound?
Exposure to light and air can promote the oxidation of the oleoyl chain.[2][3] It is recommended to store N'-Boc-N-(Gly-Oleoyl)-Lysine in a tightly sealed container, protected from light.[2] For highly sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing.[3]
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the degradation of N'-Boc-N-(Gly-Oleoyl)-Lysine.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Purity Over Time (confirmed by HPLC/MS) | 1. Improper Storage Temperature: Storing at room temperature or 4°C for extended periods. 2. Moisture Contamination: Opening the vial before it reaches room temperature. 3. Acidic Contaminants: Residual acids from synthesis or contaminated solvents. | 1. Store at -20°C or -80°C. [1][2] 2. Always equilibrate the vial to room temperature in a desiccator before opening. [3][4] 3. Use high-purity, anhydrous solvents for reconstitution. |
| Appearance of a New Peak in HPLC Corresponding to the Deprotected Compound | Hydrolysis of the Boc Group: Exposure to acidic conditions. | 1. Ensure all solvents and reagents are free from acidic impurities. 2. If using a buffer, maintain a pH between 5 and 7. [3] 3. Avoid prolonged exposure to protic solvents. |
| Broadening of HPLC Peaks or Appearance of Multiple Unidentified Peaks | Oxidation of the Oleoyl Chain: Exposure to air and/or light. | 1. Store the compound in a dark container or wrapped in aluminum foil. [3] 2. Minimize the headspace in the vial or purge with an inert gas (argon or nitrogen). [3] |
| Reduced Reactivity in Subsequent Synthetic Steps | Degradation of the Compound: Any of the above causes leading to a lower concentration of the active compound. | 1. Verify the purity of the stored compound using HPLC-MS before use. 2. If degradation is suspected, use a fresh, unopened vial of the compound. |
Experimental Protocols
Protocol for Purity Assessment by HPLC-MS
This is a general protocol for assessing the purity of N'-Boc-N-(Gly-Oleoyl)-Lysine and detecting potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of N'-Boc-N-(Gly-Oleoyl)-Lysine at 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Expected Mass: The expected [M+H]⁺ for N'-Boc-N-(Gly-Oleoyl)-Lysine (C₃₇H₆₉N₃O₆) is approximately 668.5 g/mol . The deprotected product would have an [M+H]⁺ of approximately 568.5 g/mol .
-
Visualizations
Caption: Potential degradation pathways for N'-Boc-N-(Gly-Oleoyl)-Lysine.
Caption: Troubleshooting workflow for suspected degradation of N'-Boc-N-(Gly-Oleoyl)-Lysine.
References
troubleshooting low yield in N'-Boc-N-(Gly-Oleoyl)-Lys conjugation
Technical Support Center: N'-Boc-N-(Gly-Oleoyl)-Lys Conjugation
Welcome to the technical support center for peptide and lipid conjugation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the this compound conjugation process, with a specific focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?
Low or no coupling yield is a frequent issue in conjugation chemistry.[1] The problem can typically be traced back to one of three areas: the quality of the starting materials, the reaction conditions, or issues during product workup and purification. A systematic approach is the best way to identify the root cause.
To begin troubleshooting, it's helpful to follow a logical workflow to diagnose the potential issue systematically.
Caption: Troubleshooting workflow for low conjugation yield.
Q2: How can I be sure my starting materials are not the problem?
The quality and purity of your reactants are critical. The oleic acid, N-Boc-Glycine, and lysine (B10760008) starting materials must be pure and free of contaminants that could interfere with the reaction.
-
Reagent Purity: Use reagents from a reputable supplier and verify their purity by techniques like NMR or mass spectrometry if in doubt.
-
Coupling Agents: Carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like NHS (N-hydroxysuccinimide) are highly sensitive to moisture.[1] Use fresh, high-quality EDC and NHS and store them in a desiccator at -20°C.[1] Always allow the reagents to warm to room temperature before opening to prevent condensation from atmospheric moisture.[1]
-
Solvents: The presence of water can hydrolyze activated intermediates, significantly reducing yield.[1] Use anhydrous solvents, especially for the activation step.
Q3: What are the optimal reaction conditions for this type of lipidation?
Optimizing reaction conditions is crucial for maximizing yield. Key parameters include the choice of coupling agents, stoichiometry, pH, and solvent.
-
Coupling Chemistry: The most common method for forming an amide bond is activating the carboxylic acid (in this case, Oleic Acid) with a carbodiimide like EDC, often in the presence of NHS to form a more stable amine-reactive intermediate.[2][3][4] This two-step process minimizes side reactions.[2]
-
Stoichiometry: The molar ratios of reactants can significantly impact the outcome. A common starting point is to use a molar excess of the coupling agents relative to the carboxylic acid.
| Reagent | Recommended Molar Ratio (vs. Carboxylic Acid) | Purpose |
| Carboxylic Acid (Oleoyl-Gly) | 1 | Limiting Reagent |
| Amine (N'-Boc-Lys) | 1 - 1.2 | Ensure complete reaction of activated acid |
| EDC | 1.5 - 5 | Activate the carboxylic acid |
| NHS/Sulfo-NHS | 1.5 - 3 | Stabilize the activated intermediate[1][2] |
-
pH Control: The pH of the reaction is critical. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), often using MES buffer.[1] The subsequent coupling to the primary amine of lysine should be performed at a physiological to slightly basic pH (7.0-8.5) to ensure the amine is deprotonated and nucleophilic.[]
-
Solvent Selection: The high lipophilicity of oleic acid can cause solubility issues.[6] A polar aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) is often required to keep all reactants in the solution phase.
Q4: I suspect side reactions are occurring. What are the likely culprits and how can I prevent them?
Side reactions can consume starting materials and complicate purification. For this specific conjugation, several side reactions are possible.
-
Hydrolysis of Activated Ester: The EDC-activated oleic acid or the subsequent NHS-ester can be hydrolyzed by water, regenerating the carboxylic acid and preventing conjugation.[1][2] Solution: Use anhydrous solvents and fresh, dry reagents.
-
Intramolecular Rearrangement: The O-acylisourea intermediate formed by EDC is unstable and can rearrange to an inactive N-acylisourea.[2] Solution: Use NHS or Sulfo-NHS to quickly convert the O-acylisourea to a more stable NHS-ester.[2]
-
Diacylation: If both the α-amino and ε-amino groups of lysine are unprotected, the oleoyl-glycine could react with both, leading to an undesired byproduct. In your specified molecule, the α-amino group is part of the lysine backbone and is presumably already part of a larger peptide chain or protected, while the ε-amino group is the target. The N'-Boc protection on the lysine side chain is crucial for directing the conjugation.
-
Boc Group Instability: The Boc (tert-butyloxycarbonyl) protecting group is stable under basic conditions used for some coupling reactions but is labile to strong acids.[7] Ensure that the reaction and workup conditions remain neutral or slightly basic to prevent premature deprotection.
Caption: Reaction pathway and potential side reactions.
Q5: My reaction seems to work, but I lose most of my product during purification. How can I improve recovery?
The purification of lipidated peptides is often a significant challenge due to their amphipathic nature, which can lead to aggregation and poor recovery during chromatography.[6][8][9]
-
Workup: After quenching the reaction (e.g., with hydroxylamine (B1172632) to remove unreacted NHS esters), a carefully planned extraction is necessary.[1] The lipophilic nature of the product means it will partition into an organic layer, but the choice of solvent and aqueous pH is critical to prevent emulsion formation and maximize recovery.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and their conjugates.[9]
-
Column Choice: Use a C4 or C8 column, as the high hydrophobicity of the oleoyl (B10858665) group may cause irreversible binding to a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) or isopropanol (B130326) in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. The long lipid chain may require a higher percentage of organic solvent to elute.
-
Product Precipitation: The purified product may be poorly soluble in the aqueous mobile phase as the organic solvent is removed during lyophilization. This can lead to product loss. It may be necessary to redissolve the product in a solvent like DMSO or a buffer containing a solubilizing agent.
-
-
Alternative Techniques: For challenging purifications, other techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) could be explored, although these are less common for this specific type of molecule.[10]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of Oleoyl-Glycine to N'-Boc-Lysine
This protocol describes a general method for the conjugation. Optimization of stoichiometry and reaction times may be necessary.
1. Materials and Reagents:
-
Oleoyl-Glycine
-
N'-Boc-L-Lysine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
2. Procedure: Activation of Oleoyl-Glycine
-
Dissolve Oleoyl-Glycine (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. Note: EDC and NHS are moisture-sensitive; handle them quickly.[1]
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-4 hours to form the Oleoyl-Gly-NHS ester.
-
Monitor the reaction progress by TLC or LC-MS to confirm the formation of the activated ester.
3. Procedure: Conjugation to N'-Boc-Lysine
-
In a separate vessel, dissolve N'-Boc-Lysine (1.1 equivalents) in the Coupling Buffer (PBS, pH 7.4).
-
Add the activated Oleoyl-Gly-NHS ester solution dropwise to the N'-Boc-Lysine solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the formation of the final product by LC-MS.
4. Procedure: Quenching and Workup
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.[1] Let it react for 15-30 minutes.
-
Acidify the reaction mixture to pH ~3 using 1N HCl.
-
Extract the product with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product using flash chromatography or preparative RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 6. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. neulandlabs.com [neulandlabs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of N'-Boc-N-(Gly-Oleoyl)-Lys Modified Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of peptides modified with N'-Boc-N-(Gly-Oleoyl)-Lys. This guide will help you address common challenges encountered during experimental work with these lipidated peptides.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of modifying a peptide with this compound?
The this compound modification introduces a lipid moiety (oleic acid) to the peptide via a glycine-lysine linker. This lipidation strategy is primarily employed to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. The increased lipophilicity can lead to improved binding to serum albumin, which prolongs the peptide's half-life in circulation, and can also enhance its interaction with cell membranes.
Q2: What are the primary stability concerns for peptides modified with N'-(Gly-Oleoyl)-Lys?
Peptides modified with N'-(Gly-Oleoyl)-Lys are susceptible to several degradation pathways that can impact their efficacy and safety:
-
Aggregation: The hydrophobic oleoyl (B10858665) chain significantly increases the peptide's propensity to self-associate and form aggregates, which can lead to loss of biological activity and potential immunogenicity.
-
Oxidation: The oleic acid moiety contains a carbon-carbon double bond, which is susceptible to oxidation. This can alter the peptide's structure and function.
-
Hydrolysis: The amide bonds within the peptide backbone and the linkage between the oleoyl group and the peptide can undergo hydrolysis, particularly at non-neutral pH.
-
Enzymatic Degradation: While lipidation can offer some protection against proteases, the peptide backbone may still be susceptible to enzymatic cleavage.
Q3: Does the N'-Boc protecting group affect the stability of the final peptide?
The tert-butyloxycarbonyl (Boc) protecting group is used during the synthesis of the Gly-Oleoyl-Lys linker and its conjugation to the peptide. In the final, purified peptide product, the Boc group is typically removed. Therefore, it does not influence the stability of the peptide during its experimental use. If you are synthesizing the modified peptide yourself, ensuring complete removal of the Boc group is a critical quality control step.
Troubleshooting Guide
Issue 1: My lipidated peptide is poorly soluble or has precipitated out of solution.
Possible Causes:
-
Aggregation: The high hydrophobicity of the oleoyl chain can lead to poor solubility and aggregation in aqueous buffers.
-
Incorrect Solvent/Buffer: The chosen solvent system may not be suitable for this amphiphilic molecule.
-
pH Effects: The net charge of the peptide at a given pH can influence its solubility and aggregation.
Solutions:
-
Solvent Optimization:
-
For initial solubilization of the lyophilized powder, consider using a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP), followed by dilution with the desired aqueous buffer.
-
Be cautious when diluting from an organic stock into an aqueous buffer, as this can sometimes induce precipitation. Add the stock solution to the buffer with gentle vortexing.
-
-
pH Adjustment: Determine the isoelectric point (pI) of your peptide. Working at a pH away from the pI will increase the net charge and can improve solubility.
-
Use of Excipients:
-
Incorporate non-ionic surfactants like Polysorbate 20 or Polysorbate 80 at low concentrations (e.g., 0.01-0.1%) to prevent aggregation.[1]
-
Sugars and polyols (e.g., sucrose, mannitol) can also act as stabilizing agents.
-
-
Temperature Control: Store peptide solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term storage) to minimize aggregation kinetics. Avoid repeated freeze-thaw cycles.
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility and precipitation issues.
Issue 2: Loss of biological activity or inconsistent results over time.
Possible Causes:
-
Oxidation of the Oleoyl Group: The double bond in oleic acid is a primary site for oxidation, which can be initiated by exposure to air, light, or trace metal ions.
-
Hydrolysis: Cleavage of the peptide backbone or the Gly-Oleoyl-Lys linker can occur, especially if the peptide is stored in acidic or basic solutions.
-
Aggregation: Formation of soluble or insoluble aggregates can lead to a decrease in the concentration of the active monomeric peptide.
Solutions:
-
Preventing Oxidation:
-
Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Use amber vials or protect samples from light.
-
Prepare buffers with high-purity water to minimize metal ion contamination. Consider adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected.
-
-
Controlling Hydrolysis:
-
Maintain the pH of stock solutions and experimental buffers within a stable range for your peptide, typically close to neutral pH.[2]
-
Store peptides lyophilized for long-term stability.
-
-
Monitoring Stability:
-
Regularly assess the purity and integrity of your peptide stock using analytical techniques like RP-HPLC with mass spectrometry (MS) detection.
-
Perform forced degradation studies to identify the most likely degradation pathways under your experimental conditions.
-
References
Technical Support Center: Purification of N'-Boc-N-(Gly-Oleoyl)-Lys Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N'-Boc-N-(Gly-Oleoyl)-Lys and similar lipoamino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges stem from the amphiphilic nature of the molecule, which possesses both a long, nonpolar oleoyl (B10858665) tail and a polar amino acid head group with a Boc protecting group. This duality can lead to:
-
Aggregation: The molecules can self-assemble into micelles or other aggregates, especially in certain solvent systems, which complicates chromatographic separation and can lead to broad peaks and poor resolution.[1][2]
-
Solubility Issues: Finding a single solvent or solvent system that effectively dissolves the crude product without causing aggregation can be difficult.
-
Co-elution of Impurities: Structurally similar impurities, such as unreacted starting materials or byproducts from the coupling reaction, may have similar chromatographic behavior to the desired product, making separation challenging.
-
Boc Group Instability: The Boc protecting group is sensitive to acidic conditions and prolonged exposure to certain solvents, which can lead to premature deprotection and the formation of impurities.
Q2: What is the most common method for purifying this compound?
Silica (B1680970) gel column chromatography is the most frequently employed method for the purification of lipoamino acids on a preparative scale.[3][4] This technique separates compounds based on their polarity. For analytical purposes and smaller-scale purifications, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is also a powerful tool.[5][6][7]
Q3: What are the expected major impurities in the synthesis of this compound?
Based on a typical synthesis route involving the coupling of N-Boc-glycine, oleic acid, and a lysine (B10760008) derivative using coupling agents like EDC/HOBt, the following impurities can be anticipated:
-
Unreacted Starting Materials: N-Boc-glycine, oleic acid, and the lysine starting material.
-
Coupling Agent Byproducts: N-acylurea (from EDC) and other derivatives of the coupling reagents.
-
Side-Reaction Products: Diacylated lysine, or products resulting from the reaction of oleic acid with HOBt.
-
Partially Deprotected Product: N-(Gly-Oleoyl)-Lys where the Boc group has been prematurely removed.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Poor Separation/Broad Peaks in Column Chromatography
| Possible Cause | Suggested Solution |
| Aggregation of the product on the column. | - Add a small amount of a polar, aprotic solvent like DMF or DMSO to the loading solution to disrupt aggregates. - Consider using a different stationary phase, such as alumina. - Add a low concentration of a non-ionic surfactant to the mobile phase (use with caution as it will need to be removed later).[1] |
| Inappropriate solvent system. | - Optimize the mobile phase. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with a solvent like ethyl acetate (B1210297) or isopropanol. A shallow gradient is often more effective. - Perform thorough TLC analysis with various solvent systems to identify the optimal conditions before scaling up to a column. |
| Column overloading. | - Reduce the amount of crude product loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Irregular column packing. | - Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is generally recommended. |
Problem 2: Low Yield of the Purified Product
| Possible Cause | Suggested Solution |
| Product remains on the column. | - After the main product has eluted, flush the column with a highly polar solvent system (e.g., methanol/dichloromethane) to recover any strongly adsorbed material. |
| Premature deprotection of the Boc group during workup or purification. | - Avoid strongly acidic conditions during the workup. Use a mild base like sodium bicarbonate for neutralization. - Minimize the time the product is on the silica gel column, as silica is slightly acidic. |
| Product loss during solvent removal. | - Due to its amphiphilic nature, the product may form a film on the glassware. Be sure to rinse flasks thoroughly when transferring solutions. - Use rotary evaporation at a moderate temperature and vacuum to avoid bumping and loss of material. |
| Incomplete reaction. | - Monitor the reaction progress by TLC or LC-MS to ensure completion before starting the workup. |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution with a closely related impurity. | - Use a shallower solvent gradient during column chromatography to improve resolution. - Consider a secondary purification step, such as preparative RP-HPLC, if high purity is required.[5][7] |
| N-acylurea byproduct from EDC coupling. | - Most of the N-acylurea can be removed by aqueous workup before chromatography. If it persists, it can sometimes be precipitated from a non-polar solvent. |
| Unreacted oleic acid. | - An aqueous wash with a mild base (e.g., dilute sodium bicarbonate solution) during the workup can help remove unreacted carboxylic acids. |
Data Presentation
Table 1: Typical Silica Gel Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 70%) |
| Loading | Dry loading or wet loading in a minimal amount of dichloromethane (B109758) or the initial mobile phase |
| Elution Monitoring | Thin Layer Chromatography (TLC) |
| Visualization | UV light (if applicable), iodine vapor, or a potassium permanganate (B83412) stain |
Table 2: Purity and Yield Expectations
| Purification Method | Expected Purity | Expected Yield |
| Silica Gel Column Chromatography | >95% | 60-80% |
| Preparative RP-HPLC | >98% | 40-60% |
Note: Yields are highly dependent on the success of the synthesis and the complexity of the crude mixture.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 70% ethyl acetate in hexane.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots using UV light, iodine vapor, or a suitable stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. tau.ac.il [tau.ac.il]
- 3. column-chromatography.com [column-chromatography.com]
- 4. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
side reactions in N'-Boc-N-(Gly-Oleoyl)-Lys synthesis and how to avoid them
Welcome to the technical support center for the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this synthetic process. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
FAQ 1: What is the general synthetic strategy for this compound?
The synthesis typically involves a two-step process starting from commercially available Nε-Boc-L-lysine.
-
Dipeptide Formation: First, Nε-Boc-L-lysine is coupled with an N-terminally protected glycine (B1666218) (e.g., Fmoc-Gly-OH or Boc-Gly-OH) to form the dipeptide backbone. If the lysine (B10760008) carboxyl group is not protected (e.g., as a methyl ester), it must be activated to react with the glycine amino group. Alternatively, a pre-activated glycine, like an NHS ester, can be used.
-
N-Acylation with Oleic Acid: After selectively deprotecting the N-terminus of the glycine residue, the free amino group is acylated with oleic acid. This step requires the activation of the carboxylic acid group of oleic acid using a suitable coupling agent.
The overall workflow is depicted below.
FAQ 2: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in the acylation step are often traced back to three main issues: incomplete activation of oleic acid, formation of stable side products, or poor reaction conditions.
-
Cause 1: Inefficient Carboxylic Acid Activation. The formation of the amide bond between oleic acid and the Gly-Lys(Boc) dipeptide requires the oleic acid's carboxyl group to be converted into a more reactive species. If this activation is incomplete, the coupling will be inefficient.
-
Solution: Ensure your coupling reagents are fresh and anhydrous. Use highly efficient coupling reagents like HATU, HCTU, or COMU, which are known to be effective for challenging couplings.[1]
-
-
Cause 2: Formation of N-acylurea. When using carbodiimide (B86325) coupling agents like DCC or DIC, the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct.[1][2] This side reaction consumes the activated oleic acid, reducing the yield of the desired product.
-
Solution: To suppress N-acylurea formation, always use carbodiimides in conjunction with a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[2][3] These additives rapidly convert the O-acylisourea into a more stable active ester that is less prone to rearrangement but still reactive towards the amine.[2]
-
-
Cause 3: Suboptimal Reaction Conditions. Factors like solvent choice, temperature, and stoichiometry can significantly impact reaction efficiency.
-
Solution: Use polar aprotic solvents like DMF or NMP to ensure all reactants are fully dissolved. Ensure a slight excess (1.1-1.2 equivalents) of the activated oleic acid and coupling agents relative to the dipeptide. While elevated temperatures can speed up the reaction, they may also increase side reactions; coupling at 0°C to room temperature is generally recommended.[4]
-
FAQ 3: I am detecting diastereomeric impurities in my final product. What is causing this and how can I prevent it?
The presence of diastereomers indicates that racemization has occurred at the chiral center of one of the amino acids during the coupling steps.
-
Primary Cause: Oxazolone (B7731731) Formation. This is the most common mechanism for racemization in peptide synthesis.[5] The activated carboxyl group of the N-protected amino acid (or oleic acid in the final step) can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral ring to produce a mixture of L- and D-isomers.[5]
-
Prevention Strategies:
-
Choice of Coupling Reagent: Carbodiimides (DCC, DIC) alone are prone to causing racemization. Their use requires an additive. Onium salts like HBTU and HATU are generally better as they form active esters that are less likely to form the oxazolone intermediate.[4][5] Reagents based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU) are particularly effective at suppressing racemization.[3][5]
-
Base Selection: The base used during coupling plays a critical role. Strong, non-hindered bases like triethylamine (B128534) (TEA) can promote racemization. It is better to use weaker or more sterically hindered bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, 2,4,6-collidine is an even safer choice.[3][5]
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0°C) to minimize the rate of both oxazolone formation and proton abstraction.[4]
-
Avoid Pre-activation: Whenever possible, use an in situ activation protocol where the coupling reagent is added to the mixture of the carboxylic acid and the amine. Prolonged pre-activation of the carboxylic acid increases the risk of racemization.[4]
-
FAQ 4: Are there any potential side reactions involving the double bond of oleic acid?
Under standard amide coupling conditions (e.g., using carbodiimides or onium salts at room temperature), the cis-double bond in the oleoyl (B10858665) chain is generally stable. However, care should be taken with certain reagents or subsequent reaction steps:
-
Oxidation: Strong oxidizing agents can convert the double bond into an epoxide or cause oxidative cleavage. Avoid exposure of the final product to strong oxidants. During workup and purification, it is advisable to use solvents that have been purged of peroxides.
-
Hydrogenation: If any deprotection steps involve catalytic hydrogenation (e.g., removal of a Z-group), the double bond in the oleoyl chain will be reduced to a single bond, converting the oleoyl moiety to a stearoyl group. This is a critical consideration if other protecting groups sensitive to hydrogenation are used in the synthetic scheme.
FAQ 5: What is the best method to purify the final this compound product?
Due to the lipophilic nature of the oleoyl chain, the final product is significantly more non-polar than typical peptide precursors.
-
Primary Method: Reversed-Phase Chromatography. Reversed-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography are the most effective purification methods.[6][7][8]
-
Stationary Phase: A C18 or C8 silica-based column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in water is effective. A small amount of an ion-pairing agent like trifluoroacetic acid (TFA, typically 0.1%) is added to both the aqueous and organic phases to improve peak shape.
-
Elution: The lipopeptide will be strongly retained and require a higher percentage of organic solvent to elute compared to its non-lipidated precursors.
-
-
Alternative: Normal-Phase Chromatography. For some lipids, normal-phase flash chromatography using a silica (B1680970) column with a hexane/ethyl acetate (B1210297) or hexane/ethanol mobile phase can also be effective.[6] This may be useful for removing highly polar impurities.
Quantitative Data Summary
The choice of coupling reagents and additives is critical for maximizing yield while minimizing side reactions, particularly racemization. The following table summarizes the expected performance of common coupling conditions.
| Coupling Reagent | Additive | Typical Yield Range | Racemization Risk | Key Side Reactions / Notes |
| DIC or DCC | None | 40-70% | High | High potential for N-acylurea formation.[1][2] |
| DIC or DCC | HOBt | 70-90% | Moderate | Reduces N-acylurea formation and suppresses racemization.[2][3] |
| DIC or DCC | OxymaPure® | 85-95% | Low | Highly effective at suppressing racemization; superior to HOBt.[3][5] |
| HBTU / TBTU | HOBt (internal) | 85-95% | Low | Generally efficient, but can cause guanidinylation of the free amine if pre-activation is slow.[1] |
| HATU | HOAt (internal) | 90-98% | Very Low | Highly efficient due to the anchimeric assistance of the pyridine (B92270) nitrogen in HOAt.[1][5] |
| COMU | OxymaPure (internal) | 90-98% | Very Low | Excellent performance with very low racemization rates.[5] |
Note: Yields are estimates and can vary significantly based on substrate, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine Methyl Ester
This protocol details the synthesis in solution phase, starting with commercially available H-Lys(Boc)-OMe·HCl.
Materials:
-
H-Lys(Boc)-OMe·HCl (1 equivalent)
-
Boc-Gly-OH (1.1 equivalents)
-
Oleic Acid (1.1 equivalents)
-
Coupling Agents: e.g., HBTU (1.1 eq.) and HOBt (1.1 eq.) for step 1; DIC (1.1 eq.) and OxymaPure (1.1 eq.) for step 3.
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate, Hexanes, Methanol.
-
Aqueous solutions: Saturated NaHCO₃, 1M HCl, Brine.
Procedure:
-
Synthesis of Boc-Gly-Lys(Boc)-OMe:
-
Dissolve H-Lys(Boc)-OMe·HCl (1 eq.) in DMF. Add DIPEA (2.2 eq.) and stir for 5 minutes.
-
In a separate flask, dissolve Boc-Gly-OH (1.1 eq.), HBTU (1.1 eq.), and HOBt (1.1 eq.) in DMF.
-
Add the activated Boc-Gly-OH solution to the lysine solution and stir at room temperature for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Work-up: Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography if necessary.
-
-
Nα-Deprotection of Dipeptide:
-
Dissolve the purified Boc-Gly-Lys(Boc)-OMe in DCM.
-
Add an equal volume of 20% TFA in DCM.
-
Stir at room temperature for 1-2 hours until TLC or LC-MS shows complete removal of the Boc group.
-
Concentrate the solution under reduced pressure to remove TFA and DCM. Co-evaporate with toluene (B28343) or DCM several times to ensure complete removal of residual acid. The resulting TFA salt is used directly in the next step.
-
-
Coupling with Oleic Acid:
-
Dissolve the dipeptide TFA salt from the previous step in DMF. Neutralize with DIPEA (2.2 eq.).
-
In a separate flask, dissolve oleic acid (1.1 eq.) and OxymaPure (1.1 eq.) in DCM or DMF.
-
Cool the oleic acid solution to 0°C and add DIC (1.1 eq.). Stir for 15 minutes to pre-activate.
-
Add the activated oleic acid solution to the neutralized dipeptide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC or LC-MS.
-
Work-up as described in step 1.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[9] Alternatively, use reversed-phase flash chromatography with a water/acetonitrile gradient.[6][7][8]
-
Combine pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by NMR and MS.[10][11]
-
Protocol 2: Saponification to Free Acid (Optional)
-
If the final free carboxylic acid is desired, dissolve the methyl ester product in a mixture of THF and Methanol (e.g., 3:1).
-
Add 1M aqueous NaOH (1.5-2.0 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final free acid.
Troubleshooting Workflow
The following diagram provides a logical tree for troubleshooting common issues during the synthesis.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. orgsyn.org [orgsyn.org]
- 10. lcms.cz [lcms.cz]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc Deprotection of N'-Boc-N-(Gly-Oleoyl)-Lys
Welcome to the technical support center for the optimization of the Boc deprotection step for N'-Boc-N-(Gly-Oleoyl)-Lys. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and efficient deprotection process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Boc deprotection of this compound?
The main challenges arise from the amphipathic nature of the molecule, combining a polar peptide-like head with a long, hydrophobic, and unsaturated oleoyl (B10858665) tail. Key issues include:
-
Solubility: The starting material and the deprotected product may have significantly different solubility profiles, making solvent selection for the reaction and workup critical.
-
Side Reactions: The double bond in the oleoyl chain could be susceptible to side reactions under harsh acidic conditions. Additionally, the tert-butyl cation generated during deprotection can cause alkylation of nucleophilic sites.[1][2]
-
Purification: The amphipathic character of the product can lead to aggregation and difficult separation from impurities, requiring specialized chromatographic techniques.
Q2: What are the recommended starting conditions for the Boc deprotection of this lipopeptide?
A common and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a suitable solvent.[1][3] For this compound, a good starting point is:
-
Reagent: 25-50% TFA in dichloromethane (B109758) (DCM).[3][4]
-
Temperature: Room temperature.
-
Time: 1-2 hours, with monitoring by an appropriate technique (e.g., TLC or LC-MS).
Q3: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods. For TLC, the disappearance of the starting material and the appearance of a more polar spot (the deprotected product) indicates reaction progression. LC-MS can provide more definitive evidence by showing the expected mass change.
Q4: Are there milder alternatives to TFA for this deprotection?
Yes, if side reactions with the oleoyl chain are a concern, or if other acid-sensitive groups are present, milder acidic conditions can be employed. These include:
-
4M HCl in 1,4-dioxane (B91453).[1]
-
Lewis acids such as Zinc Bromide (ZnBr₂) in DCM.
-
Oxalyl chloride in methanol (B129727) has been reported as a very mild method, tolerant of acid-labile esters.[5]
It is important to note that these milder conditions may require longer reaction times or elevated temperatures, which should be optimized for your specific substrate.
Q5: What are potential side reactions and how can they be minimized?
The primary side reaction of concern is the potential for the tert-butyl cation, a byproduct of Boc cleavage, to alkylate the double bond of the oleoyl chain or other nucleophilic sites.[1] To mitigate this, the use of scavengers in the reaction mixture is highly recommended.[2]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Incomplete Deprotection | 1. Insufficient acid concentration or reaction time. 2. Poor solubility of the starting material in the reaction solvent. 3. Steric hindrance from the oleoyl chain. | 1. Increase the TFA concentration (e.g., from 25% to 50%) or extend the reaction time. Monitor progress by TLC or LC-MS. 2. Try alternative solvent systems. A mixture of DCM with a more polar co-solvent like methanol might improve solubility. 3. Consider using a stronger acid system like 4M HCl in dioxane or slightly elevated temperatures (e.g., 30-40°C), while carefully monitoring for side reactions. |
| Observation of Side Products (e.g., unexpected mass in LC-MS) | 1. Alkylation of the oleoyl double bond by the tert-butyl cation. 2. Isomerization of the double bond under harsh acidic conditions. 3. Trifluoroacetylation of the newly formed free amine if TFA is not completely removed before subsequent steps.[6] | 1. Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole. 2. Use milder deprotection conditions (e.g., lower TFA concentration, lower temperature, or an alternative deprotecting agent). 3. After deprotection, thoroughly remove TFA under vacuum, potentially with a co-evaporation step using a solvent like toluene (B28343). |
| Difficult Product Isolation/Purification | 1. The amphipathic nature of the product causes it to form emulsions during aqueous workup. 2. The product is not precipitating effectively. 3. Co-elution of impurities during chromatography. | 1. Avoid vigorous shaking during extraction. Use centrifugation to aid phase separation. 2. If precipitation with ether is attempted, ensure the product is in its salt form (e.g., TFA salt). If the free amine is desired, purification by chromatography is recommended over precipitation. 3. Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. A gradient of water/acetonitrile (B52724) or water/isopropanol with a TFA modifier is often effective for lipopeptides.[7][8][9] |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Degradation of the product. | 1. Ensure the reaction has gone to completion by monitoring. 2. Minimize the number of transfer and extraction steps. Optimize the RP-HPLC purification to obtain sharp peaks and good recovery. 3. Use the mildest effective deprotection conditions to prevent degradation. |
Quantitative Data Summary
The following table summarizes common Boc deprotection conditions. Note that optimal conditions for this compound may need to be determined empirically.
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | Room Temp | 1-2 hours | Standard method. Scavengers are recommended.[3][4][10] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp | 0.5-2 hours | A common alternative to TFA.[1] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 1.5-2 equivalents | Room Temp | 2-24 hours | Milder Lewis acid condition. |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temp | 1-4 hours | Very mild, tolerant of acid-labile esters.[5] |
| Thermal Deprotection | High-boiling solvent (e.g., Toluene) | N/A | >100°C | Variable | Acid-free but may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM (v/v) solution. To mitigate side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
The crude product, the TFA salt of N-(Gly-Oleoyl)-Lys, can be used directly for the next step or purified.
-
-
Purification (if required): Purify the crude product by RP-HPLC using a C18 column and a suitable gradient of water and acetonitrile (or isopropanol), both containing 0.1% TFA.
Protocol 2: Mild Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Remove the solvent and excess HCl under vacuum.
-
The resulting hydrochloride salt can be triturated with cold diethyl ether to yield a precipitate, which can then be collected by filtration.
-
-
Purification (if required): Further purification can be achieved by RP-HPLC as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Troubleshooting decision tree for Boc deprotection optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Aggregation of Peptides Containing N'-Boc-N-(Gly-Oleoyl)-Lys
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the aggregation of peptides containing the N'-Boc-N-(Gly-Oleoyl)-Lys modification. This lipopeptide building block is known for its high hydrophobicity, which can lead to significant challenges in solubility and handling during and after peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a lysine (B10760008) derivative where the epsilon-amino group is acylated with a glycine-oleoyl moiety and protected with a tert-butyloxycarbonyl (Boc) group.[1] The oleoyl (B10858665) group is a long, unsaturated fatty acid chain, which imparts significant hydrophobicity to any peptide it is incorporated into.[2] This high hydrophobicity is the primary driver for aggregation, as the lipid chains tend to self-associate to minimize contact with aqueous environments, leading to the formation of micelles, vesicles, or insoluble aggregates.[3]
Q2: What are the initial signs of peptide aggregation?
Early indicators of aggregation involving peptides containing this compound include:
-
Poor Solubility: Difficulty in dissolving the lyophilized peptide in standard aqueous buffers or even organic solvents.
-
Visible Precipitates: The formation of visible particles, cloudiness, or a gel-like consistency in solution.
-
Inconsistent HPLC Profiles: Broadened or tailing peaks, or the appearance of multiple, poorly resolved peaks during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.
-
Resin Shrinking during SPPS: A noticeable decrease in the volume of the resin bed during solid-phase peptide synthesis can indicate on-resin aggregation.[4]
Q3: How does the Boc protecting group influence aggregation?
The Boc group on the lysine side-chain adds to the overall hydrophobicity of the modified residue. While the oleoyl chain is the main contributor to aggregation, the Boc group can further reduce the peptide's solubility in aqueous solutions. During Boc-based solid-phase peptide synthesis (SPPS), the repeated acid treatments for Nα-Boc removal keep the growing peptide chain protonated, which can help disrupt interchain hydrogen bonding and reduce on-resin aggregation.[3][5]
Q4: Can I predict if my peptide sequence containing this compound will aggregate?
While precise prediction is challenging, peptides with a high overall hydrophobicity are more susceptible to aggregation. The presence of the this compound modification significantly increases this risk. The surrounding amino acid sequence also plays a role; sequences rich in hydrophobic residues will exacerbate the problem.[4]
Troubleshooting Guides
Guide 1: Poor Solubility of Lyophilized Lipopeptide
This is a common issue due to the hydrophobic nature of the oleoyl chain. A systematic approach to solubilization is recommended.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Rationale |
| High Hydrophobicity | Start with a small amount of peptide and test solubility in a range of organic solvents. | The oleoyl chain makes the peptide highly nonpolar. |
| Intermolecular Interactions | Use chaotropic agents or detergents to disrupt aggregates. | These agents interfere with the non-covalent interactions driving aggregation.[4] |
| Incorrect pH | For peptides with a net charge, adjust the pH of the aqueous component away from the isoelectric point (pI). | Maximizing electrostatic repulsion can improve solubility.[6] |
Experimental Protocol: Stepwise Solubilization of a Hydrophobic Lipopeptide
-
Initial Attempt with Organic Solvents:
-
Begin by attempting to dissolve a small amount of the lyophilized peptide in a strong organic solvent.
-
Recommended starting solvents are Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
If the peptide contains Cys or Met residues, be cautious with DMSO as it can cause oxidation.
-
Use sonication in a water bath to aid dissolution.
-
-
Addition of Aqueous Buffer (if required for the experiment):
-
Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution dropwise while vortexing.
-
This method of gradual dilution can prevent the peptide from crashing out of solution.
-
-
Use of Co-solvents and Additives:
-
If the peptide precipitates upon addition of aqueous buffer, prepare a solution of the peptide in the organic solvent and a separate solution of the buffer.
-
Experiment with different ratios of organic solvent to aqueous buffer to find a mixture that maintains solubility.
-
Consider adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) or a chaotropic agent (e.g., Guanidine HCl) to the aqueous buffer to improve solubility.[7]
-
Guide 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
On-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purifications.
Preventative Measures and Solutions
| Strategy | Description | Rationale |
| Choice of Resin | Use a low-substitution resin or a resin with good swelling properties (e.g., PEG-based resins like NovaSyn® TG). | Provides more space between peptide chains, reducing intermolecular interactions. |
| Solvent System | Utilize solvents that disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or add DMSO to the reaction mixture.[4] | Improves solvation of the growing peptide chains. |
| Disrupting Secondary Structures | Incorporate pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues.[4] | These introduce "kinks" in the peptide backbone, preventing the formation of ordered aggregates. |
| Elevated Temperature | Perform coupling reactions at a higher temperature.[4] | Can provide enough energy to overcome aggregation-related steric hindrance. |
Guide 3: Lipopeptide Aggregation in Solution Post-Purification
Even after successful purification, lipopeptides can aggregate over time in solution, affecting experimental results.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Solvent | Store the peptide in a lyophilized form or as a stock solution in an appropriate organic solvent (e.g., DMSO) at -20°C or -80°C.[1] | Minimizes aggregation that can occur in aqueous solutions. |
| Working Solutions | Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles. | Temperature fluctuations can promote aggregation. |
| Additives | If the experiment allows, include stabilizing agents in the final buffer, such as non-ionic detergents or co-solvents. | Helps to keep the lipopeptide in a monomeric state. |
Quantitative Data Summary
While specific solubility data for peptides containing this compound is highly sequence-dependent, the following table provides general guidelines for the solubility of lipidated peptides.
| Solvent/Buffer System | General Solubility | Notes |
| Water/Aqueous Buffers (e.g., PBS) | Very Poor to Insoluble | The hydrophobic oleoyl chain drives the peptide out of the aqueous phase.[8] |
| Acetonitrile (B52724) (ACN), Methanol | Moderate to Good | Often used as the organic component in RP-HPLC. |
| Dimethylformamide (DMF) | Good to Excellent | A strong polar aprotic solvent capable of dissolving many hydrophobic peptides. |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent | Another strong polar aprotic solvent, but can oxidize sensitive residues. |
| TFA/Water Mixtures | Good | Often used for initial dissolution before purification. |
| Aqueous Buffers with Detergents (e.g., Tween-20, Triton X-100) | Improved | Detergents can form micelles around the lipid tails, increasing solubility. |
| Aqueous Buffers with Chaotropic Agents (e.g., Guanidine HCl) | Improved | Disrupts the structure of water and weakens hydrophobic interactions.[7] |
Experimental Protocols
Protocol 1: General Procedure for RP-HPLC Purification of a Lipopeptide
-
Sample Preparation:
-
Dissolve the crude, lyophilized lipopeptide in a minimal volume of a strong organic solvent such as DMF or DMSO.
-
If necessary, add a small amount of the HPLC mobile phase B (see below) to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C4 or C8 reversed-phase column is often more suitable for highly hydrophobic peptides than a C18 column, as it provides less retention.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Gradient: A shallow gradient is recommended to achieve good separation of the lipopeptide from closely eluting impurities. A typical starting point is a linear gradient from 30% to 100% B over 40-60 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure target lipopeptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a solution of the lipopeptide in the desired buffer at the target concentration. Ensure the solution is filtered through a low-protein-binding 0.22 µm filter to remove dust and extraneous particles.
-
Prepare a "blank" sample of the buffer alone, also filtered.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Measure the blank buffer to establish a baseline.
-
Measure the lipopeptide sample. The instrument will report the size distribution of particles in the solution.
-
-
Data Interpretation:
-
A monomodal distribution with a small hydrodynamic radius is indicative of a monomeric peptide.
-
The presence of larger species (e.g., >10 nm) or a multimodal distribution suggests the presence of oligomers or larger aggregates.
-
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for peptide dissolution.
References
- 1. medkoo.com [medkoo.com]
- 2. Solution behavior and encapsulation properties of fatty acid–elastin-like polypeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Addressing Acid-Catalyzed Deamidation and the Solubility of Hydrophobic Peptides in Multi-Attribute Method Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N'-Boc-N-(Gly-Oleoyl)-Lys and Other Lipoamino Acids for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Lipoamino acids (LAAs) represent a versatile and promising class of molecules for advanced drug delivery systems. By combining the biocompatibility of amino acids with the amphiphilic properties of lipids, LAAs can self-assemble into various nanostructures, offering significant advantages in drug solubilization, encapsulation, and targeted delivery. This guide provides a comparative analysis of N'-Boc-N-(Gly-Oleoyl)-Lys against other common lipoamino acids, supported by available experimental data and detailed methodologies.
Introduction to Lipoamino Acids in Drug Delivery
Lipoamino acids are surfactants synthesized from natural components like amino acids and fatty acids, making them biocompatible and biodegradable[1][2]. Their structure, comprising a hydrophilic amino acid headgroup and a lipophilic fatty acid tail, allows for the formation of micelles, liposomes, and other nanoparticles capable of encapsulating both hydrophobic and hydrophilic drugs[3][]. These characteristics make them excellent candidates for improving drug bioavailability, reducing toxicity, and enabling controlled release[1][5].
The properties of LAAs can be tuned by varying the amino acid, the fatty acid chain length and saturation, and the linkage between them. This modularity allows for the design of cationic, anionic, and zwitterionic LAAs tailored for specific drug delivery applications, such as gene delivery or targeted cancer therapy[1].
Overview of this compound
This compound is a lipoamino acid derivative featuring a lysine (B10760008) backbone. The oleoyl (B10858665) group, an 18-carbon monounsaturated fatty acid, provides a highly lipophilic tail, while the glycine (B1666218) linker and the lysine headgroup contribute to its amphiphilic character. The tert-butyloxycarbonyl (Boc) protecting group on the lysine's epsilon-amine allows for controlled, stepwise synthesis and subsequent functionalization.
The presence of the oleoyl tail is known to enhance the fluidity of lipid bilayers, which can be advantageous for drug release and cellular uptake[6][7]. The lysine headgroup can be further modified to introduce targeting moieties or to alter the overall charge of the resulting drug delivery system.
Comparative Analysis of Lipoamino Acid Performance
While direct comparative studies featuring this compound are limited in publicly available literature, we can infer its potential performance by comparing it with other well-characterized lipoamino acids based on their structural components. The following tables summarize key performance parameters from various studies on different lipoamino acids.
Table 1: Physicochemical Properties of Lipoamino Acid-Based Nanoparticles
| Lipoamino Acid Derivative | Nanoparticle Type | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |
| Asymmetric Lys-His bola-type LAA | Bolasomes | ~150 | Not Reported | Not Reported | [1] |
| Cationic Lysine Gemini LAA (C6(LL)2) | Vesicles | 150-200 | +37.3 | < 0.3 | [1][8] |
| Oleoyl-Quaternized-Chitosan | Nanoparticles | 158 | +26.9 | Not Reported | [8][] |
| Dendritic poly(L-lysine) (6th Gen) | Nanoparticles | 113.7 | Not Reported | Low | [10][11] |
Table 2: Drug Loading and Encapsulation Efficiency
| Lipoamino Acid Derivative | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |
| Asymmetric Lys-His bola-type LAA | Doxorubicin | Not Reported | 97.5 | [1][12] |
| Cationic Lysine Gemini LAA (C6(LL)2) | Methotrexate | ~14 | ~90 | [1][] |
| Oleoyl-Quaternized-Chitosan | Paclitaxel | 11.7 | 88.3 | [8] |
| Dendritic poly(L-lysine) (6th Gen) | Methotrexate | 58.9 | Not Reported | [11] |
Table 3: In Vitro Drug Release
| Lipoamino Acid Derivative | Drug | Release Profile | Key Findings | Reference(s) |
| Cationic Lysine Gemini LAA (C6(LL)2) | Methotrexate | Sustained | 91% release in 24 hours | [1] |
| Oleoyl-based SLNs | Oleanolic Acid | Sustained | 34% release in 5 hours | [13] |
| Oleoyl-based SLNs | Asiatic Acid | Sustained | 39% release in 5 hours | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of drug delivery systems. Below are generalized yet detailed methodologies for key experiments cited in the comparison.
Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process combining standard peptide coupling and protection/deprotection chemistries.
Step 1: Synthesis of Oleoyl-Glycine
-
Dissolve glycine in a suitable aqueous-organic solvent mixture (e.g., dioxane/water) with a base such as sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add oleoyl chloride (or an activated ester of oleic acid) to the glycine solution with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the mixture and extract the Oleoyl-Glycine product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and evaporate the solvent to obtain the product.
Step 2: Coupling of Oleoyl-Glycine to Nε-Boc-L-lysine
-
Dissolve Nε-Boc-L-lysine and Oleoyl-Glycine in a suitable organic solvent like dimethylformamide (DMF).
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.
-
Purify the final product, this compound, by column chromatography.
Preparation of Lipoamino Acid Nanoparticles (Thin-Film Hydration Method)
This is a common method for preparing liposomes and other lipid-based nanoparticles[][][16].
-
Dissolve this compound and any other lipid components (e.g., cholesterol, helper lipids) and the lipophilic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (which may contain a hydrophilic drug) by vortexing or gentle agitation at a temperature above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Determination of Encapsulation Efficiency and Drug Loading
-
Separate the drug-loaded nanoparticles from the unencapsulated drug. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantify the amount of unencapsulated drug in the supernatant or filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Disrupt the nanoparticles using a suitable solvent or detergent to release the encapsulated drug.
-
Quantify the amount of drug within the disrupted nanoparticles.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Total drug - Free drug) / Total drug * 100
-
DL (%) = Amount of encapsulated drug / Total weight of nanoparticles * 100
-
In Vitro Drug Release Study (Dialysis Method)
The dialysis method is widely used to assess the in vitro release of drugs from nanoparticles[2][17][18][19].
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Cellular Uptake Study (Flow Cytometry)
Flow cytometry is a powerful technique to quantify the cellular uptake of fluorescently labeled nanoparticles[3][20][21].
-
Seed the desired cell line in a multi-well plate and allow them to adhere overnight.
-
Prepare nanoparticle formulations encapsulating a fluorescent dye or labeled with a fluorescent tag.
-
Incubate the cells with the fluorescently labeled nanoparticles for various time points.
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Detach the cells from the plate using trypsin-EDTA.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of drug formulations[22].
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose the cells to various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key processes and pathways relevant to lipoamino acid-based drug delivery.
Caption: Synthetic workflow for this compound.
Caption: Nanoparticle formulation via thin-film hydration.
Caption: General signaling pathway for nanoparticle cellular uptake.
Conclusion
This compound holds considerable promise as a versatile component for drug delivery systems, leveraging the beneficial properties of its oleoyl and lysine constituents. While direct comparative data is sparse, analysis of structurally similar lipoamino acids suggests that nanoparticles formulated with this compound could exhibit high drug encapsulation efficiency, sustained release profiles, and good biocompatibility. The provided experimental protocols offer a foundational framework for researchers to synthesize, formulate, and evaluate drug delivery systems based on this compound and other novel lipoamino acids, thereby contributing to the advancement of targeted and effective therapeutics. Further research is warranted to directly compare the performance of this compound with other LAAs to fully elucidate its potential in various drug delivery applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Cellular Delivery of Nanoparticles using Lipo-Oligoarginine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoamino acids as major components of absorption promoters in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. materials-talks.com [materials-talks.com]
- 11. Hydrophilic Natural Polylysine as Drug Nanocarrier for Preparation of Helical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sketchviz.com [sketchviz.com]
- 16. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spds.in [spds.in]
- 20. researchgate.net [researchgate.net]
- 21. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 22. DOT Language | Graphviz [graphviz.org]
Validating the Efficacy of N'-Boc-N-(Gly-Oleoyl)-Lys Modified Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of therapeutic peptides with lipid moieties is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the various lipidation techniques, the use of N'-Boc-N-(Gly-Oleoyl)-Lys as a linker for attaching an oleoyl (B10858665) group offers a promising avenue for improving peptide stability, cellular uptake, and overall therapeutic efficacy. This guide provides a comparative analysis of oleoyl-modified peptides, supported by experimental data and detailed protocols, to aid researchers in evaluating this modification for their drug development pipelines.
Enhanced Cellular Uptake with Oleoyl Modification
Lipidation significantly improves the ability of peptides to cross cell membranes. The hydrophobic fatty acid chain facilitates interaction with the lipid bilayer, leading to enhanced cellular internalization. Studies have shown that oleoyl-conjugated peptides can exhibit substantially higher cellular uptake compared to their non-lipidated counterparts and even other lipidated variants.
For instance, a study on histidine-arginine based peptides demonstrated an approximately 80-fold increase in cellular uptake in MDA-MB-231 breast cancer cells for oleyl-R3-(HR)4 and oleyl-R4-(HR)4 conjugates compared to controls.[1] This highlights the potential of oleic acid modification in boosting the intracellular delivery of therapeutic peptides.
Table 1: Comparative Cellular Uptake of Lipidated Peptides
| Peptide Modification | Base Peptide | Cell Line | Fold Increase in Uptake (approx.) | Reference |
| Oleyl-R3-(HR)4 | Histidine-Arginine Peptide | MDA-MB-231 | 80 | [1] |
| Oleyl-R4-(HR)4 | Histidine-Arginine Peptide | MDA-MB-231 | 80 | [1] |
| Myristoyl-EETI-II | Cystine-Knot Peptide | HeLa | 97 | |
| Palmitoyl-EETI-II | Cystine-Knot Peptide | HeLa | 8 |
Note: Data is compiled from different studies and should be interpreted as indicative of trends rather than a direct head-to-head comparison due to variations in experimental conditions.
Improved Pharmacokinetics and Stability
Experimental Protocols
To facilitate the evaluation of this compound modified peptides, detailed protocols for key in vitro experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the synthesized lipidated peptide.
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Synthesized lipidated peptide
Protocol:
-
Dissolve the peptide in a suitable solvent (e.g., 50% ACN in water).
-
Inject the sample onto the HPLC column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
The purity is calculated based on the area of the main peak relative to the total peak area.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the potential toxicity of the lipidated peptide on a chosen cell line.
Materials:
-
Target cell line (e.g., HeLa, MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
Lipidated peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the lipidated peptide and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cellular Uptake Analysis (Flow Cytometry)
Objective: To quantify the cellular internalization of a fluorescently labeled lipidated peptide.
Materials:
-
Target cell line
-
Fluorescently labeled lipidated peptide (e.g., FITC-labeled)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells.
-
Incubate the cells with the fluorescently labeled lipidated peptide for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells with ice-cold PBS to remove unbound peptide.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in mean fluorescence intensity compared to untreated cells indicates cellular uptake.
Visualizing the Mechanism: Cellular Uptake of Lipidated Peptides
The enhanced cellular uptake of lipidated peptides is a key aspect of their improved efficacy. The following diagram illustrates the proposed mechanisms of internalization.
Caption: Proposed mechanisms for the cellular uptake of lipidated peptides.
Logical Workflow for Efficacy Validation
The following workflow outlines the key steps in validating the efficacy of a novel this compound modified peptide.
Caption: A structured workflow for the preclinical validation of lipidated peptides.
References
A Comparative Guide to Oleoyl-Based Peptide/PROTAC Modification Using N'-Boc-N-(Gly-Oleoyl)-Lys
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipidated amino acid derivative used for the modification of peptides and the synthesis of Proteolysis Targeting Chimeras (PROTACs). While direct, publicly available experimental data for this specific reagent is limited, this document offers a cross-validation of its potential performance by comparing oleoyl (B10858665) modification with other common fatty acid-based alternatives. The information presented is based on published experimental data for analogous lipidated peptides and PROTACs.
The Role of Lipidation in Drug Development
Lipid modification, or lipidation, is a key strategy to enhance the therapeutic properties of peptides and other molecules. Attaching a fatty acid, such as oleic acid, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile. These benefits primarily stem from:
-
Increased Plasma Half-Life: Lipidated molecules can bind to serum albumin, reducing renal clearance and protecting them from enzymatic degradation, which significantly extends their circulation time.
-
Enhanced Cell Permeability: The hydrophobic nature of the lipid tail facilitates the crossing of cell membranes, improving the intracellular delivery of the therapeutic agent.
-
Improved Stability: Lipidation can shield peptides from proteolytic enzymes, increasing their stability in biological fluids.
This compound provides a building block for introducing an oleoyl group (a C18:1 monounsaturated fatty acid) onto a molecule of interest. This modification is particularly relevant for the development of PROTACs, where the linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in the overall efficacy of the molecule. An oleoyl-based linker can improve the cell permeability and pharmacokinetic properties of the PROTAC.
Comparative Analysis of Fatty Acid Modifications
The choice of fatty acid for lipidation can have a significant impact on the biological activity and physicochemical properties of the modified molecule. The following table summarizes a comparison of oleic acid with other commonly used fatty acids, based on data from various studies on lipidated peptides.
| Feature | Myristoyl (C14:0) | Palmitoyl (C16:0) | Stearoyl (C18:0) | Oleoyl (C18:1) |
| Structure | Saturated | Saturated | Saturated | Monounsaturated |
| Relative Hydrophobicity | High | Very High | Very High | High |
| Impact on Plasma Half-Life | Moderate increase. The half-life of a myristoylated protein bound to a membrane is in the order of minutes.[1] | Significant increase. Palmitoylation can extend the half-life of a protein to hours.[1] A study on sfGFP showed a 5-fold increase in serum half-life after palmitoylation.[2] | Significant increase, similar to palmitoyl. | Expected to be similar to stearoyl, with the cis-double bond potentially influencing albumin binding and conformation. |
| Effect on Cell Permeability | Improves cellular uptake. | Generally improves cellular uptake. Palmitoylated peptides have been shown to traffic to the plasma membrane.[3] | Improves cellular uptake. A study on doxorubicin-loaded albumin nanoparticles showed that C18 conjugation improved cellular uptake intensity.[4] | Expected to improve cellular uptake, similar to other long-chain fatty acids. The kink in the chain may affect membrane interaction. |
| Biological Activity | Can enhance the biological activity of peptides. | Often leads to a significant enhancement of biological activity. A palmitic acid conjugate of desmopressin (B549326) was found to be the most potent among several fatty acid conjugates.[5] | Can enhance biological activity. | The presence of a double bond can influence the conformation and interaction with biological targets. |
| Considerations | Good balance between increased hydrophobicity and maintaining solubility. | Can lead to high hydrophobicity, potentially causing aggregation or reduced solubility. | High hydrophobicity, similar to palmitoyl. | The unsaturated nature introduces a kink in the chain, which can affect packing and membrane interactions. |
Note: The data presented is a synthesis from multiple studies on different peptide systems and should be considered as a general trend. The optimal fatty acid for a specific application needs to be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Peptide
This protocol describes a general method for solid-phase peptide synthesis (SPPS) to incorporate this compound at the N-terminus of a peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling step, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF and add to the resin. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
This compound Coupling: Dissolve this compound (2 eq.), DIC (2 eq.), and Oxyma Pure (2 eq.) in DMF and add to the deprotected N-terminus of the peptide on the resin. Allow the reaction to proceed for 4 hours or overnight.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final lipidated peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid membrane.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (the lipidated peptide) and control compounds (high and low permeability)
-
Plate reader for quantification
Procedure:
-
Prepare the Artificial Membrane: Carefully coat the filter of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Add PBS to each well of the acceptor plate.
-
Prepare the Donor Plate: Dissolve the test compound and controls in PBS (a small percentage of a co-solvent like DMSO may be used if necessary) and add the solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy with a plate reader).
-
Calculate Permeability: The effective permeability (Pe) can be calculated using the following equation:
Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * A * t)
Where:
-
[drug]acceptor is the concentration of the drug in the acceptor well.
-
[drug]equilibrium is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
A is the area of the filter.
-
t is the incubation time.
-
Visualizations
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Evaluation of Lipidated Compounds
The following workflow outlines the key steps in the preclinical evaluation of a novel lipidated peptide or PROTAC synthesized using a reagent like this compound.
Caption: A typical workflow for the preclinical evaluation of a lipidated compound.
References
- 1. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular palmitoylation and trafficking of lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of the fatty acid chain length on in vitro and in vivo anticancer activity of fattigation-platform albumin nanoparticles in human colorectal cancer xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of reversibly lipidized peptides: studies of fatty acid-desmopressin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Performance of N'-Boc-N-(Gly-Oleoyl)-Lys in PROTACs: An In Vitro and In Vivo Comparison
A comprehensive guide for researchers on the performance of lipidated linkers in Proteolysis Targeting Chimeras (PROTACs), featuring N'-Boc-N-(Gly-Oleoyl)-Lys as a representative molecule. This guide provides a comparative analysis against other common linker types, supported by experimental data and detailed protocols.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
This guide focuses on the in vitro and in vivo performance characteristics of PROTACs incorporating this compound, a lipidated alkyl linker. By introducing a hydrophobic oleoyl (B10858665) chain, this type of linker is designed to enhance membrane permeability and improve the pharmacokinetic profile of the PROTAC molecule.[] Its performance will be compared to other commonly used linker types, such as polyethylene (B3416737) glycol (PEG) linkers.
Comparative In Vitro Performance
The in vitro efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4] Cell permeability is another crucial factor for in vitro performance, as the PROTAC molecule must be able to cross the cell membrane to reach its intracellular target.[5]
Lipidated alkyl linkers, such as this compound, are expected to improve cell permeability due to their hydrophobic nature, which can facilitate passive diffusion across the lipid bilayer of the cell membrane.[] This is in contrast to more hydrophilic linkers like PEG, which may present challenges in achieving optimal cell penetration.[5]
Table 1: Representative In Vitro Performance of PROTACs with Different Linkers
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Lipidated Alkyl (e.g., this compound) | BRD4 | HeLa | 15 | >95 | 5.2 |
| PEG Linker (e.g., 8-atom PEG) | BRD4 | HeLa | 25 | >90 | 2.1 |
| Rigid Linker (e.g., piperazine-based) | BRD4 | HeLa | 10 | >95 | 3.5 |
Note: The data presented in this table is a synthesized representation from multiple sources for comparative purposes and does not represent direct experimental results for this compound.
Comparative In Vivo Performance
The in vivo performance of a PROTAC is largely dependent on its pharmacokinetic (PK) properties, including its half-life (t1/2), bioavailability, and metabolic stability.[6] The linker plays a significant role in determining these parameters.[] Lipidated linkers are often employed to improve the in vivo stability and oral bioavailability of PROTACs.[6] The hydrophobic nature of the oleoyl group in this compound can lead to increased plasma protein binding, which can extend the half-life of the PROTAC in circulation.
Table 2: Representative In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers
| Linker Type | Administration Route | Half-life (t1/2, hours) | Bioavailability (%) |
| Lipidated Alkyl (e.g., this compound) | Oral | 8 | 40 |
| PEG Linker (e.g., 8-atom PEG) | Oral | 4 | 20 |
| Rigid Linker (e.g., piperazine-based) | Oral | 6 | 30 |
Note: The data presented in this table is a synthesized representation from multiple sources for comparative purposes and does not represent direct experimental results for this compound.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
The evaluation of PROTACs involves a series of in vitro and in vivo experiments to determine their efficacy and pharmacokinetic properties.
Experimental Protocols
In Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and incubate it with a primary antibody against the target protein, followed by a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. The DC50 and Dmax values can be calculated from the dose-response curve.[4]
In Vivo Pharmacokinetic Study
-
Animal Model: Use appropriate animal models (e.g., mice or rats) for the study.
-
PROTAC Administration: Administer the PROTAC to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Extract the PROTAC from the plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis: Calculate the pharmacokinetic parameters, such as half-life, Cmax, and AUC, from the plasma concentration-time profile.[6]
Conclusion
The choice of linker is a critical determinant of a PROTAC's overall performance. Lipidated alkyl linkers, exemplified by this compound, offer a promising strategy to enhance the cell permeability and in vivo pharmacokinetic properties of PROTACs. By providing a hydrophobic moiety, these linkers can improve membrane translocation and extend the circulating half-life of the molecule. However, the optimal linker design is highly dependent on the specific target protein and E3 ligase pair, necessitating a careful balance of hydrophobicity, flexibility, and length to achieve maximal efficacy. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders.
References
head-to-head comparison of different synthesis methods for N'-Boc-N-(Gly-Oleoyl)-Lys
A Head-to-Head Comparison of Synthesis Methods for N'-Boc-N-(Gly-Oleoyl)-Lys
The synthesis of this compound, a valuable lipoamino acid derivative used in various biochemical applications, including as a PROTAC linker, can be approached through several synthetic strategies.[1] This guide provides a comparative analysis of three primary methods: convergent solution-phase synthesis, linear solution-phase synthesis, and a solid-phase synthesis approach. The selection of an optimal route depends on factors such as scale, desired purity, and available resources.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the different synthetic routes. The data is based on typical yields and reaction times for the described chemical transformations.
| Parameter | Method 1: Convergent Solution-Phase | Method 2: Linear Solution-Phase | Method 3: Solid-Phase Synthesis |
| Overall Yield | 45-60% | 35-50% | 30-45% |
| Synthesis Time | 3-4 days | 3-4 days | 4-5 days |
| Purification Difficulty | Moderate | High | Moderate |
| Scalability | High | Moderate | Low to Moderate |
| Reagent Cost | Moderate | Moderate | High |
Method 1: Convergent Solution-Phase Synthesis
This strategy involves the separate synthesis of two key intermediates, N-Oleoyl-Glycine and N'-Boc-Lysine, which are then coupled to form the final product. This approach is often favored for its efficiency and ease of purification of the intermediates.
Experimental Protocol
Step 1: Synthesis of N-Oleoyl-Glycine
-
Dissolve Glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane (B91453) and water.
-
Adjust the pH to 10-11 with 1 M NaOH solution.
-
Cool the solution to 0°C and add Oleoyl chloride (1.1 eq) dropwise while maintaining the pH with 1 M NaOH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Oleoyl-Glycine.
Step 2: Synthesis of N'-Boc-Lysine This protocol is based on established methods for the selective protection of the ε-amino group of lysine.[2]
-
Dissolve L-lysine hydrochloride (1.0 eq) in water and adjust the pH to 12 with aqueous sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) in THF.
-
Stir the mixture at room temperature for 3-4 hours while maintaining the pH at 12.
-
After the reaction is complete, as monitored by TLC, remove the THF under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove unreacted (Boc)2O.
-
Carefully adjust the pH to 6 with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain H-Lys(Boc)-OH.
Step 3: Coupling of N-Oleoyl-Glycine and N'-Boc-Lysine
-
Dissolve N-Oleoyl-Glycine (1.0 eq), N'-Boc-Lysine (1.0 eq), and HOBt (1.1 eq) in DMF.
-
Cool the solution to 0°C and add EDC (1.1 eq).
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Workflow Diagram
Caption: Convergent solution-phase synthesis workflow.
Method 2: Linear Solution-Phase Synthesis
In this approach, the molecule is assembled sequentially, starting from the N'-Boc-Lysine core. This method can be more straightforward in terms of planning but may lead to more challenging purifications due to the accumulation of side products.
Experimental Protocol
Step 1: Synthesis of N'-Boc-Lysine The synthesis of N'-Boc-Lysine is identical to Step 2 in the convergent method.
Step 2: Synthesis of N'-Boc-N-(Gly)-Lys
-
Dissolve N'-Boc-Lysine (1.0 eq) and Boc-Glycine (1.1 eq) in DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) at 0°C.
-
Stir the reaction at room temperature overnight.
-
Work-up the reaction as described in Step 3 of the convergent method.
-
The resulting N'-Boc-N-(Boc-Gly)-Lys is then treated with a 1:1 mixture of TFA and DCM for 1-2 hours to remove the N-terminal Boc group.
-
The solvent is removed under reduced pressure, and the crude product is triturated with diethyl ether to yield the TFA salt of N'-Boc-N-(Gly)-Lys.
Step 3: Synthesis of this compound
-
Dissolve the TFA salt of N'-Boc-N-(Gly)-Lys (1.0 eq) and oleic acid (1.1 eq) in DMF.
-
Add DIPEA (2.5 eq) to neutralize the TFA salt.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) at 0°C.
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous work-up and purify by column chromatography as previously described to obtain the final product.
Workflow Diagram
References
Benchmarking N'-Boc-N-(Gly-Oleoyl)-Lys: A Comparative Guide to Peptide Lipidation Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide therapeutics, enhancing pharmacokinetic properties is a critical challenge. Lipidation, the covalent attachment of lipid moieties, has emerged as a powerful strategy to improve the stability, plasma half-life, and cellular uptake of peptide-based drugs. This guide provides a comprehensive comparison of a novel lipidation reagent, N'-Boc-N-(Gly-Oleoyl)-Lys, against established techniques such as palmitoylation and myristoylation. We present a synthesis of available data, detailed experimental protocols for comparative studies, and visualizations of relevant biological pathways to aid researchers in selecting the optimal lipidation strategy for their therapeutic candidates.
Introduction to Peptide Lipidation Strategies
Lipidation strategies aim to increase the lipophilicity of peptides, thereby enhancing their interaction with plasma proteins like albumin and improving their ability to cross cell membranes. This modification can significantly extend the in-vivo half-life of peptides from minutes to hours or even days.[1][2] Established methods include:
-
Palmitoylation: The attachment of a 16-carbon saturated fatty acid (palmitic acid). This is a widely used technique in approved drugs like Liraglutide and Semaglutide.
-
Myristoylation: The attachment of a 14-carbon saturated fatty acid (myristic acid).
-
Cholesterol Conjugation: The addition of a cholesterol moiety to enhance membrane interaction and influence biodistribution.
This guide introduces This compound , a lipidation reagent featuring an 18-carbon monounsaturated fatty acid (oleic acid) linked to a lysine (B10760008) backbone. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled conjugation during solid-phase peptide synthesis (SPPS).
Comparative Performance Data
Direct comparative pharmacokinetic data for this compound against other lipidation techniques is an emerging area of research. However, based on the known effects of oleic acid versus saturated fatty acids on protein function and signaling, we can extrapolate and propose key comparative experiments. The following tables outline the expected performance differences and the necessary experimental data to be generated.
Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)
| Lipidation Technique | Peptide Half-Life (in vivo, hours) | Cellular Uptake Efficiency (%) | Serum Albumin Binding (%) |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| Palmitoylation | ~13-165 (drug dependent) | High | High |
| Myristoylation | Moderate | Moderate to High | Moderate |
| Unmodified Peptide | < 0.5 | Low | Low |
Table 2: Physicochemical Properties
| Lipidation Technique | Lipophilicity (LogP) | Tendency for Aggregation |
| This compound | High | Potentially lower than saturated lipids |
| Palmitoylation | Very High | Can be significant |
| Myristoylation | High | Moderate |
| Unmodified Peptide | Low | Sequence-dependent |
Experimental Protocols
To generate the comparative data required for a comprehensive evaluation, the following experimental protocols are proposed.
Synthesis of Lipidated Peptides using this compound
This protocol describes the manual solid-phase synthesis of a peptide with C-terminal oleoylation using this compound on a pre-loaded resin.
Materials:
-
Pre-loaded resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)[3]
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours or until a negative Kaiser test is obtained. Wash the resin with DMF and DCM.
-
Repeat Fmoc deprotection and amino acid coupling for each amino acid in the peptide sequence.
-
Coupling of this compound: For the final coupling step, dissolve this compound (2 eq.), a coupling reagent (e.g., HATU, 2 eq.), and DIPEA (4 eq.) in DMF. Add the solution to the deprotected N-terminus of the resin-bound peptide and shake for 4-6 hours. Monitor the reaction by a suitable test (e.g., Chloranil test).
-
Final Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the lysine side chain of the lipid moiety. Wash the resin with DCM and DMF.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Serum Stability Assay
This protocol outlines a method to determine the half-life of lipidated peptides in serum.
Materials:
-
Lipidated peptides (Oleoylated, Palmitoylated, Myristoylated, and unmodified control)
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% TFA
-
RP-HPLC system
Procedure:
-
Incubate the peptides at a final concentration of 100 µM in 90% human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Quench the enzymatic degradation by adding an equal volume of ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the half-life by fitting the data to a one-phase decay model.
Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of fluorescently labeled lipidated peptides.
Materials:
-
Fluorescently labeled lipidated peptides (e.g., with FITC or a similar fluorophore)
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the fluorescently labeled peptides at a desired concentration (e.g., 10 µM).
-
Incubate for a specific time (e.g., 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized peptides.
-
For flow cytometry, detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.
-
For plate reader analysis, lyse the cells and measure the fluorescence of the cell lysate.
-
Normalize the fluorescence intensity to the protein concentration of the cell lysate.
Impact on Signaling Pathways
The nature of the attached lipid can influence how a lipidated protein or peptide interacts with cellular membranes and signaling complexes. Oleoylation, being a monounsaturated fatty acid, can lead to different membrane partitioning and protein-protein interactions compared to the saturated palmitic acid.
A key example is the regulation of Gαi proteins, which are involved in various signaling pathways, including those downstream of G-protein coupled receptors (GPCRs). Oleoylation of GNAI proteins has been shown to cause their re-localization out of detergent-resistant membranes where EGFR is located, thereby blunting the ability of GNAI proteins to activate EGFR signaling.[3]
Below are Graphviz diagrams illustrating a generalized experimental workflow for comparing lipidation techniques and the differential impact of oleoylation versus palmitoylation on a simplified Gαi signaling pathway.
References
Safety Operating Guide
Personal protective equipment for handling N'-Boc-N-(Gly-Oleoyl)-Lys
Disclaimer: No specific Safety Data Sheet (SDS) for N'-Boc-N-(Gly-Oleoyl)-Lys was found. The following guidance is based on the safety profiles of its constituent parts (Boc-protected lysine, glycine, and oleic acid) and general laboratory best practices for handling fine chemicals. It is imperative to supplement this guide with a thorough risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be immediate and procedural, covering operational plans from receipt to disposal.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The level of PPE may be adjusted based on the specific procedure and the scale of the operation.
Table 1: Recommended Personal Protective Equipment
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | - | Lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Nitrile or latex gloves | Lab coat | N95 respirator or use of a ventilated enclosure is recommended to avoid inhalation of fine particulates.[1] |
| Handling Solutions | Safety goggles | Nitrile or latex gloves | Lab coat | Not generally required if handled in a well-ventilated area or fume hood. |
| Spill Cleanup (Solid) | Safety goggles | Nitrile or latex gloves | Lab coat | N95 respirator |
| Spill Cleanup (Solution) | Safety goggles | Nitrile or latex gloves | Lab coat | Not generally required if handled in a well-ventilated area. |
| Waste Disposal | Safety goggles | Nitrile or latex gloves | Lab coat | Not generally required |
Note: Always inspect gloves for any signs of degradation or puncture before use.
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound will minimize exposure and ensure laboratory safety.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][3]
-
The recommended storage temperature for similar compounds is often 2–8 °C.[4]
2.2. Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing (Solid Form):
-
Perform in a ventilated enclosure or a designated area with minimal air currents to prevent the solid from becoming airborne.
-
Use a disposable weigh boat.
-
Carefully transfer the desired amount using a clean spatula.
-
Clean the spatula and any contaminated surfaces immediately after use.
-
-
Preparing Solutions:
-
Work in a chemical fume hood or a well-ventilated area.
-
Add the solid to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date.
-
2.3. Spill Management
-
Solid Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container, avoiding dust generation.
-
Clean the spill area with a damp cloth, and dispose of the cloth as chemical waste.
-
-
Solution Spills:
-
Alert personnel in the immediate area.
-
Contain the spill with an absorbent material (e.g., spill pillows, sand, or vermiculite).[2][5]
-
Wearing appropriate PPE, collect the absorbent material into a designated waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan
As this compound is not classified as a hazardous substance based on the available information for its components, it may be disposable as non-hazardous chemical waste. However, institutional policies may vary.
3.1. Waste Collection
-
Collect all solid waste, including empty containers and contaminated materials (e.g., weigh boats, gloves), in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be labeled with "Non-Hazardous Chemical Waste" and the full chemical name: "this compound".
-
Liquid waste (solutions) should be collected in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
3.2. Final Disposal
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[6][7] They will provide guidance on whether the waste can be disposed of as non-hazardous or if it requires special handling.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the drain or in regular trash unless explicitly permitted by your EHS department.[7][8]
Visual Workflow and Decision-Making
The following diagrams illustrate the handling workflow and PPE selection process.
Caption: Workflow for handling this compound.
Caption: PPE selection decision-making for different tasks.
References
- 1. falseguridad.com [falseguridad.com]
- 2. Oleic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. acs.org [acs.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. agilent.com [agilent.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
